molecular formula C3H2F6O B8801890 1,1,1,2,3,3-Hexafluoro-2-propanol CAS No. 85592-84-3

1,1,1,2,3,3-Hexafluoro-2-propanol

Cat. No.: B8801890
CAS No.: 85592-84-3
M. Wt: 168.04 g/mol
InChI Key: NMFQPFSIPWZZMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Fluorinated Alcohols in Contemporary Chemical Sciences

Fluorinated alcohols are a class of organic compounds characterized by the presence of at least one carbon-fluorine bond in an alcohol structure. wikipedia.org These compounds, including notable examples like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), have garnered significant attention in various fields of chemical science due to their distinctive properties. wikipedia.orgalfa-chemistry.com The high polarity, strong hydrogen-bonding capabilities, and low nucleophilicity of fluorinated alcohols make them valuable in organic synthesis, where they can promote reactions without the need for a catalyst. researchgate.net They are also crucial intermediates in the production of fluorine-containing pharmaceuticals such as anesthetics and antirheumatic drugs. alfa-chemistry.com

Historical Trajectory of 1,1,1,2,3,3-Hexafluoro-2-propanol's Academic Significance

Initially synthesized and reported in a 1960 Swiss patent, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) was for a long time considered a niche laboratory chemical. acs.org However, over the past few decades, its use has seen a dramatic increase, particularly in organic synthesis. acs.orgresearchgate.net This surge in academic interest is attributed to its unique solvent properties that facilitate a wide array of chemical transformations. acs.orgnih.govacs.org Reviews in the late 2010s and early 2020s highlighted its versatility, cementing its status as more than just a polar, protic solvent and predicting its continued growth in applications across various scientific disciplines. acs.org

Overview of Unique Characteristics Driving its Broad Academic Utility

HFIP's widespread use in research is propelled by a unique combination of physical and chemical properties. It is a colorless, volatile liquid with a pungent odor. wikipedia.org Its key characteristics include:

Strong Hydrogen Bond-Donating Ability: This feature allows HFIP to stabilize ionic intermediates and transition states in chemical reactions. researchgate.netnih.govacs.org

High Polarity and Ionizing Power: With a dielectric constant of 16.7, HFIP is a polar solvent that can facilitate reactions involving charged species. wikipedia.org

Low Nucleophilicity: The electron-withdrawing fluorine atoms reduce the nucleophilicity of the hydroxyl group, preventing it from interfering in many reactions. rsc.org

Acidity: HFIP has a pKa of 9.3, making it significantly more acidic than its non-fluorinated counterpart, isopropanol (B130326). This acidity allows it to act as a proton donor in certain catalytic processes. wikipedia.org

UV Transparency and Low Refractive Index: These optical properties make it a suitable solvent for spectroscopic studies. wikipedia.orgrochester.edu

Scope and Interdisciplinary Relevance in Modern Research Paradigms

The distinct properties of HFIP have led to its application in a multitude of research areas, demonstrating its interdisciplinary importance. acs.org In organic chemistry, it is a favored solvent for a variety of reactions, including C-H functionalization, and for promoting Friedel-Crafts reactions. nih.govacs.orgmdpi.com In biochemistry and life sciences, HFIP is instrumental in solubilizing peptides and proteins, and in studying their secondary structures. wikipedia.orgrochester.edunih.gov Its ability to dissolve a wide range of polymers that are insoluble in common organic solvents makes it invaluable in polymer and materials science for both synthesis and analysis. rochester.educhemicalbook.comresearchgate.net Furthermore, its utility extends to electrochemistry and organometallic chemistry, underscoring its broad impact on modern scientific research. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85592-84-3

Molecular Formula

C3H2F6O

Molecular Weight

168.04 g/mol

IUPAC Name

1,1,1,2,3,3-hexafluoropropan-2-ol

InChI

InChI=1S/C3H2F6O/c4-1(5)2(6,10)3(7,8)9/h1,10H

InChI Key

NMFQPFSIPWZZMR-UHFFFAOYSA-N

Canonical SMILES

C(C(C(F)(F)F)(O)F)(F)F

Origin of Product

United States

Elucidation of Unique Solvent Properties and Mechanistic Catalysis by 1,1,1,2,3,3 Hexafluoro 2 Propanol

Advanced Hydrogen Bonding Capabilities and Dynamics

1,1,1,2,3,3-Hexafluoro-2-propanol, commonly known as hexafluoroisopropanol (HFIP), is a remarkable organic compound with the formula (CF₃)₂CHOH. wikipedia.org This fluorinated alcohol is a colorless, volatile liquid with a pungent odor that has garnered significant attention in various chemical fields due to its unique solvent properties. wikipedia.orgontosight.ai It is characterized by its high density, low viscosity, and low refractive index. wikipedia.org HFIP's distinctive characteristics stem from the presence of two trifluoromethyl groups, which profoundly influence its electronic and steric properties, leading to advanced hydrogen bonding capabilities and dynamics.

Strong Hydrogen Bond Donation and Acceptor Interactions

HFIP is a potent hydrogen bond donor. The electron-withdrawing nature of the six fluorine atoms significantly increases the acidity of the hydroxyl proton, making it a powerful donor in hydrogen bonding interactions. acs.org This strong hydrogen-bond-donating ability allows HFIP to form robust interactions with a wide range of hydrogen bond acceptors, such as amides and ethers, effectively dissolving substances that are sparingly soluble in more conventional solvents. chemicalbook.com For instance, it can solubilize various polymers, including polyamides, polyacrylonitriles, and polyesters. chemicalbook.com

While HFIP is a strong hydrogen bond donor, it is a weak hydrogen bond acceptor. This characteristic is crucial to its effectiveness as a solvent in many reactions, as it minimizes self-association and allows it to interact preferentially with solutes. uva.nl The combination of strong donor and weak acceptor properties contributes to its high polarity and ionizing power, making it an exceptional medium for a variety of chemical transformations. chemicalbook.com Research has shown that HFIP can form strong hydrogen-bonded adducts with reagents, which can alter their synthetic reactivity. scispace.com For example, in the case of the initiator phenyliodine(III) diacetate (PIDA), the formation of a strong H-bonded adduct with HFIP enhances its oxidizing abilities. scispace.com

The unique hydrogen-bonding capabilities of HFIP have been leveraged in various applications. It is used to monomerize β-sheet protein aggregates and solubilize peptides in biochemistry. chemicalbook.com Furthermore, its ability to form hydrogen-bonded networks can enhance the reactivity of other molecules. For example, HFIP can form a hydrogen-bonding network around key radical intermediates in certain reactions, influencing the reaction pathway. nih.gov

Hydrogen Bond Fluctuations and Reorientation Dynamics

Recent studies using time-resolved and two-dimensional infrared spectroscopy have provided insights into the hydrogen bond dynamics of HFIP. These investigations have revealed that the dynamics of individual hydrogen bonds in HFIP are approximately twice as slow as in its non-fluorinated counterpart, 2-propanol. chemrxiv.org This suggests that the hydrogen bonds in HFIP are more stable and have a longer lifetime. chemrxiv.orgnih.gov

Conversely, dielectric spectroscopy has shown that the collective hydrogen-bond dynamics, which involve the rearrangement of entire hydrogen-bonded clusters, are three times faster in HFIP than in 2-propanol. chemrxiv.orgchemrxiv.org This faster collective rearrangement is attributed to the smaller size of the hydrogen-bonded aggregates in HFIP. uva.nlchemrxiv.org The reorientation of these smaller clusters as a whole occurs more rapidly, leading to a higher frequency of encounters between the reactive terminal hydroxyl groups of the HFIP clusters and reactant molecules. uva.nl

The slower individual hydrogen bond dynamics, coupled with the faster collective rearrangements, create a unique dynamic environment that can significantly impact chemical reactivity. The longer lifetime of individual hydrogen bonds can enhance the stability of reactant-solvent hydrogen-bonded complexes, increasing the probability of a successful reaction. chemrxiv.orgchemrxiv.org

Impact of Collective Hydrogen-Bond Dynamics on Reactivity

The collective hydrogen-bond dynamics of HFIP play a crucial role in its ability to accelerate chemical reactions. The faster rearrangement of the smaller hydrogen-bonded clusters in HFIP increases the concentration of reactive, terminal hydroxyl groups. chemrxiv.orgnih.gov These terminal -OH groups are potent hydrogen bond donors and are readily available to interact with reactants. uva.nl

The rapid collective dynamics increase the rate at which these reactive sites can encounter and form hydrogen bonds with reactant molecules. chemrxiv.orgchemrxiv.org This enhanced rate of formation of hydrogen-bonded complexes between the solvent and reactants can significantly lower the activation energy of a reaction, leading to spectacular rate enhancements. chemrxiv.orgnih.gov For instance, many metal-catalyzed C-H functionalization reactions exhibit significantly improved performance in HFIP. chemrxiv.org

Investigations of HFIP Clustering in Solution

The structure of HFIP in solution is characterized by the formation of hydrogen-bonded clusters. chemrxiv.org Due to the strong hydrogen-bond donating ability of the hydroxyl group and the weak accepting nature of the oxygen atom, these clusters are significantly smaller than those formed by non-fluorinated alcohols like 2-propanol. uva.nlchemrxiv.org This difference in cluster size is a key factor influencing the distinct properties and reactivity of HFIP.

Molecular dynamics simulations and experimental studies have provided evidence for the aggregation of HFIP molecules in aqueous solutions. acs.orgnih.gov In these mixtures, HFIP molecules tend to form clusters that are in a constant state of formation and reformation. acs.org The size of these aggregates can vary, with studies indicating the presence of monomers alongside oligomers of up to 16 HFIP molecules. nih.gov These clusters can also associate with solutes, such as peptides, influencing their conformation and behavior in solution. acs.orgnih.gov

The clustering behavior of HFIP is not limited to aqueous solutions. In binary mixtures with non-polar solvents like cyclohexane, HFIP has been shown to form aggregates on silica (B1680970) surfaces. epa.gov The nature of these surface clusters, whether linear or cyclic, can have a profound impact on the long-range forces between surfaces. The smaller, more dynamic clusters of HFIP contribute to its unique solvent properties, including its ability to dissolve a wide range of compounds and its remarkable catalytic activity. uva.nlchemrxiv.org

Brønsted Acidity and Proton Transfer Mechanisms

The chemical behavior of this compound is significantly influenced by its notable Brønsted acidity and the facility with which it engages in proton transfer. These characteristics are a direct consequence of its unique molecular structure.

Enhanced Acidity Compared to Non-Fluorinated Analogues

The presence of two trifluoromethyl groups attached to the carbon atom bearing the hydroxyl group dramatically increases the acidity of HFIP compared to its non-fluorinated analog, isopropanol (B130326). acs.org The strong electron-withdrawing inductive effect of the fluorine atoms polarizes the O-H bond, making the proton more easily donatable. acs.org This results in a pKa for HFIP of approximately 9.3, which is comparable to that of phenol. wikipedia.org In stark contrast, the pKa of isopropanol is around 17.1, highlighting the profound impact of fluorination on acidity. acs.org

This enhanced acidity makes HFIP a potent Brønsted acid, capable of protonating a variety of substrates and catalyzing acid-mediated reactions. mdpi.com It can act as a proton donor in the absence of traditional Lewis acid catalysts, facilitating reactions such as Friedel-Crafts alkylations. mdpi.com The acidic nature of HFIP also allows it to be used as a component of volatile buffers in analytical techniques like ion pair HPLC-mass spectrometry. wikipedia.org

The table below provides a comparison of the acidity of HFIP with its non-fluorinated analog, isopropanol.

CompoundpKa
This compound (HFIP)9.3 wikipedia.org
2-Propanol (Isopropanol)17.1 acs.org

Role in Proton Shuttle Mechanisms

This compound (HFIP) plays a significant role in facilitating reactions through proton shuttle mechanisms. nih.gov Its ability to act as a proton donor and acceptor, coupled with its strong hydrogen-bonding capabilities, allows it to mediate the transfer of protons within a reaction system. nih.govbohrium.com This is particularly evident in processes like the isomerization of hexatrienes, where HFIP assists in the intramolecular proton transfer, leading to the selective formation of 1,4-cyclohexadienes. researchgate.net The solvent's involvement in creating hydrogen-bond networks is crucial for these mechanisms. nih.gov In some cases, HFIP can form hydrogen-bonded clusters that cooperate with catalysts, akin to a Lewis or Brønsted acid-assisted Brønsted acid catalysis, further enhancing its role in proton transfer. rsc.org

Influence on Protonation States of Reactants

The distinct properties of this compound (HFIP) significantly influence the protonation states of reactants, which in turn dictates reaction pathways and outcomes. With a pKa of 9.3, comparable to phenol, HFIP is acidic enough to act as a proton source. wikipedia.orgchemicalbook.com This acidity allows it to protonate substrates, such as vinyl ethers, generating reactive intermediates necessary for subsequent reactions. nih.gov For instance, in certain palladium-catalyzed reactions, the protonating ability of HFIP is essential for generating a reactive intermediate from vinyl ethers for ketonization. nih.gov

Furthermore, HFIP's capacity to form strong hydrogen bonds can activate substrates. nih.gov This hydrogen-bond-donating ability can enhance the electrophilicity of carbonyl groups and activate other functional groups, making them more susceptible to nucleophilic attack. mdpi.com In the context of gold-catalyzed reactions, HFIP can activate the Au-Cl bond through hydrogen bonding, initiating the catalytic cycle without the need for external activators. strath.ac.uk This demonstrates how HFIP can directly participate in the catalytic cycle by influencing the protonation state and reactivity of the catalyst itself. The solvent's ability to act as an efficient proton donor is also crucial in reactions involving amines, where it facilitates the formation of protonated amine species. acs.org

Cation Stabilization and Low Nucleophilicity Effects

Stabilization of Ionic Species and Reactive Intermediates

A hallmark of this compound (HFIP) is its exceptional ability to stabilize ionic species, particularly cations and other reactive intermediates. nih.govbohrium.comacs.org This stabilizing effect is attributed to its high polarity and strong hydrogen-bond-donating nature. nih.govacs.orgacs.org HFIP can effectively solvate and stabilize cationic intermediates, such as carbocations, which is crucial for a variety of organic transformations. rsc.orgresearchgate.netresearchgate.net For example, in Friedel-Crafts type reactions, HFIP promotes the formation and stabilization of carbocationic intermediates from alcohols without the need for a traditional Lewis acid catalyst. researchgate.net

The solvent's role in stabilizing radical cations is also well-documented. nih.govresearchgate.net Its superpolar nature assists in stabilizing radical cations that are common intermediates in electro- and photoredox catalysis. nih.gov In reactions involving single-electron transfer (SET) processes, HFIP facilitates the generation of radical cations and stabilizes them through hydrogen bonding and polar interactions, preventing their decomposition and enabling desired reaction pathways. smolecule.com This stabilization of reactive intermediates is a key factor in the success of many challenging transformations, including C-H functionalization and difunctionalization processes. nih.govacs.org The interaction between the C-F dipoles of HFIP and cationic species through intermolecular charge-dipole interactions has been proposed as a mechanism for this stabilization. acs.org

Dielectric Properties and Ionizing Power in Chemical Transformations

The significant dielectric constant and high ionizing power of this compound (HFIP) are fundamental to its effectiveness as a solvent in promoting chemical transformations that proceed through ionic intermediates. nih.govacs.org HFIP possesses a relatively high dielectric constant of 16.7, which contributes to its ability to support the separation of charge and stabilize ionic species in solution. wikipedia.org

Its high ionizing power is particularly noteworthy. nih.govacs.orgchemicalbook.com This property allows HFIP to facilitate the formation of carbocations and other ionic intermediates, often without the need for strong acid catalysts. acs.orgchemicalbook.com For example, the high ionizing power of HFIP encourages the formation of allylic cationic intermediates from allylic alcohols, which can then participate in cyclization reactions. acs.org This ability to promote ionization is a key reason why HFIP is often the solvent of choice for reactions that are believed to proceed via cationic pathways. acs.org

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C3H2F6O
Molar Mass 168.04 g/mol
Appearance Colorless liquid
Density 1.596 g/mL at 25 °C
Melting Point -4 °C
Boiling Point 59 °C
pKa 9.3
Dielectric Constant 16.7
Refractive Index n20/D 1.275

Data sourced from multiple references. wikipedia.orgsigmaaldrich.comnih.govsigmaaldrich.com

Consequences of Low Nucleophilicity on Reaction Pathways

A defining characteristic of this compound (HFIP) is its remarkably low nucleophilicity, especially when compared to other alcohols. nih.govacs.org This property is a direct consequence of the strong electron-withdrawing effects of the two trifluoromethyl groups, which significantly reduce the electron density on the oxygen atom. The low nucleophilicity of HFIP is a critical factor that allows it to be an excellent solvent for reactions involving highly electrophilic species and cationic intermediates, as it is less likely to compete with the desired nucleophiles in the reaction mixture. nih.govacs.org

This non-nucleophilic nature prevents the solvent from participating in unwanted side reactions, such as solvolysis, thereby leading to cleaner reaction profiles and higher yields of the desired products. nih.gov For instance, in reactions where carbocations are generated, a more nucleophilic solvent would readily trap these intermediates. However, the inertness of HFIP allows these reactive species to persist long enough to engage in the desired chemical transformation. nih.gov While HFIP can act as a nucleophile under certain conditions with highly reactive electrophiles, its general low nucleophilicity is a key advantage in a wide range of organic syntheses. researchgate.netscispace.com

Solvent Polarity and Preferential Solvation Phenomena

This compound (HFIP) is a highly polar solvent, a property that stems from the significant electronegativity of its six fluorine atoms. wikipedia.orgchemicalbook.com This high polarity, combined with its strong hydrogen-bond-donating ability, makes it a unique solvent for a variety of chemical processes. nih.govacs.org The polarity of HFIP is a key factor in its ability to dissolve a wide range of substances, including polar polymers that are insoluble in more common organic solvents. chemicalbook.commantsen.com

In solvent mixtures, particularly with water, HFIP exhibits interesting preferential solvation phenomena. Studies have shown that in HFIP-water mixtures, HFIP molecules can preferentially accumulate near the surface of solutes, such as peptides. acs.org For example, with the peptide Trp-cage, the solvent layer immediately adjacent to certain parts of the peptide is enriched in water, while the second and third solvent layers are preferentially enriched in HFIP molecules. acs.org This non-homogeneous distribution of solvent molecules around a solute can have a significant impact on the solute's conformation and reactivity. The specific interactions and micro-segregated structures that can form in HFIP mixtures contribute to its unique effects on chemical reactions. researchgate.net

Polarity Scale and Comparison with Common Organic Solvents

This compound (HFIP) is a polar, specialty solvent with unique properties derived from its chemical structure. wikipedia.orgrsc.org It is a colorless, volatile liquid characterized by a high density, low viscosity, and low refractive index. wikipedia.orgsigmaaldrich.com The polarity of a solvent is a critical parameter that influences solubility, reaction rates, and chemical equilibria. It can be quantified using various scales, such as the dielectric constant (ε) and empirical scales like the Reichardt ET(30) value.

HFIP's solvent properties are distinguished by its strong hydrogen-bonding capacity and high polarity. wikipedia.org Its dielectric constant is 16.7, classifying it as a polar solvent. wikipedia.org For comparison, solvents are generally considered polar if their dielectric constant is greater than 5. libretexts.org The acidity of HFIP (pKa = 9.3) is comparable to that of phenol, making it a notably acidic alcohol. wikipedia.org This combination of high polarity, strong hydrogen-bond donating ability, and low nucleophilicity makes HFIP a unique solvent capable of stabilizing cationic intermediates and facilitating a range of chemical transformations. rsc.org

The distinct polarity of HFIP is evident when compared with other common organic solvents. While its dielectric constant is lower than highly polar solvents like water (ε = 80.1) or dimethyl sulfoxide (B87167) (DMSO) (ε = 46.7), it is significantly higher than that of many common non-polar and moderately polar solvents. umn.eduwashington.edu The following table provides a comparison of HFIP's polarity with that of other well-known solvents.

Table 1: Comparison of Polarity for HFIP and Common Organic Solvents

Solvent Formula Dielectric Constant (ε) at 20°C Relative Polarity
Hexane C₆H₁₄ 1.9 0.009
Toluene C₇H₈ 2.4 0.099
Diethyl Ether (C₂H₅)₂O 4.3 0.117
Dichloromethane (B109758) CH₂Cl₂ 8.9 0.309
Acetone CH₃COCH₃ 20.7 0.355
Ethanol (B145695) C₂H₅OH 24.5 0.654
Methanol (B129727) CH₃OH 32.7 0.762
Acetonitrile CH₃CN 37.5 0.460
Dimethyl Sulfoxide (DMSO) (CH₃)₂SO 46.7 0.444
This compound (HFIP) (CF₃)₂CHOH 16.7 ~0.9-1.0
Water H₂O 80.1 1.000

Data sourced from multiple references. wikipedia.orglibretexts.orgumn.eduwashington.edurochester.edulsu.eduvega.com

Microheterogeneities in Binary and Ternary Mixtures with HFIP

In binary and ternary solvent mixtures, the distribution of solvent molecules is not always uniform, leading to the formation of microscopic domains with distinct compositions. This phenomenon, known as microheterogeneity, can significantly influence chemical reactions and molecular self-assembly. Mixtures containing HFIP, particularly with water, exhibit pronounced microheterogeneity.

Studies using techniques such as small-angle neutron scattering (SANS) and large-angle X-ray scattering (LAXS) have provided detailed insights into the structure of HFIP-water mixtures. aip.orgdntb.gov.ua These investigations reveal that at low HFIP concentrations (mole fraction xHFIP ≤ ~0.1), the tetrahedral-like hydrogen-bonded network of water remains the dominant structure. aip.orgdntb.gov.ua However, as the concentration of HFIP increases, a structural transition occurs, leading to the formation of HFIP clusters. aip.orgdntb.gov.uatandfonline.com The maximum in clustering and microheterogeneity, with concentration fluctuations reaching a correlation length of approximately 9 Å, is observed at an HFIP mole fraction of about 0.06. aip.orgdntb.gov.uascispace.com

Molecular dynamics (MD) simulations corroborate these experimental findings, showing that HFIP molecules tend to aggregate in aqueous solutions. acs.orgnih.gov For instance, in a 28% HFIP-water mixture, simulations indicated that a significant portion of HFIP molecules exist in aggregates of up to 16 molecules. nih.gov These clusters are not static; rather, they are dynamic entities that influence the local environment of solutes. The formation of these HFIP clusters is a key factor in its ability to denature proteins and stabilize helical peptide structures. tandfonline.comresearchgate.net The clustering of HFIP molecules is also thought to be a crucial factor in enhancing the effects of alcohols on proteins and peptides. scispace.comuwec.edu

In ternary mixtures, such as those involving amides, the disruption of HFIP clusters can lead to phase separation, further highlighting the complex interplay of intermolecular forces. sigmaaldrich.com The hydrophobic CF₃ groups and the hydrophilic -OH group in HFIP contribute to its ability to form these distinct microstructures. researchgate.net

Preferential Solvation Effects in Complex Systems

In a mixed solvent system, a solute may be preferentially surrounded by one of the solvent components over the other, a phenomenon known as preferential solvation. researchgate.netmdpi.com This effect is particularly prominent in mixtures containing HFIP due to its strong hydrogen-bonding capabilities and unique polarity. Preferential solvation can be investigated using solvatochromic probes, which are molecules whose light absorption spectrum is sensitive to the polarity of the surrounding solvent environment. mdpi.comresearchgate.netmdpi.com

Molecular dynamics simulations have provided atomistic details of preferential solvation in HFIP-water mixtures. In studies of peptides like melittin (B549807) and Trp-cage, HFIP has been shown to accumulate around the peptide surface. nih.govnih.gov This creates a local environment that is significantly richer in HFIP than the bulk solvent mixture. nih.govresearchgate.netnih.gov For example, the local concentration of HFIP around melittin can be more than double the bulk concentration. researchgate.netnih.gov This preferential solvation by HFIP displaces water from the peptide's surface, which is believed to be the primary mechanism by which HFIP stabilizes the secondary structure of the peptide. nih.gov

The interactions are often site-specific, with HFIP molecules aggregating more around certain parts of a solute. nih.gov In the case of the Trp-cage peptide, simulations revealed that HFIP generally accumulates near the peptide surface, while water molecules are preferentially found in regions further away. nih.gov However, some water molecules can remain in higher-than-expected concentrations around specific amino acid residues. nih.gov This demonstrates that preferential solvation is a complex phenomenon influenced by the specific interactions between the solute and each component of the solvent mixture.

The non-ideal behavior observed in plots of empirical solvent polarity versus the mole fraction of the components in binary mixtures is a hallmark of preferential solvation. nih.gov In aqueous alcohol mixtures, preferential solvation is typically by the alcohol. researchgate.net The ability of HFIP to form strong hydrogen bonds and engage in stabilizing interactions with both catalysts and substrates underlies its effectiveness in promoting various chemical reactions, an effect that is often amplified by preferential solvation. rsc.orgrmit.edu.vnacs.org

1,1,1,2,3,3 Hexafluoro 2 Propanol in Advanced Organic Synthesis Methodologies

Catalytic and Promoter Role in Organic Reactions

Promotion of Friedel–Crafts Type Reactions

1,1,1,2,3,3-Hexafluoro-2-propanol has emerged as a powerful medium for promoting Friedel–Crafts reactions, a cornerstone of C-C bond formation in organic synthesis. rsc.orgthermofisher.kr Traditionally, these reactions necessitate the use of stoichiometric amounts of Lewis acids, which can lead to issues with waste and product purification. nih.gov The use of HFIP can circumvent the need for an additional catalyst, facilitating both intramolecular and intermolecular acylations and alkylations under milder conditions. nih.govresearchgate.net

The promoting effect of HFIP is largely attributed to its ability to activate acyl chlorides and other electrophiles through strong hydrogen bonding. This interaction increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the aromatic ring. Mechanistic studies suggest that this hydrogen-bond activation pathway avoids the formation of discrete acyl cation intermediates.

Research has demonstrated the broad applicability of HFIP in promoting these reactions. For instance, the intramolecular Friedel-Crafts acylation of various arylalkyl acid chlorides proceeds efficiently in HFIP without any other reagents. nih.govcolab.ws Similarly, intermolecular reactions between electron-rich arenes and acyl chlorides have been successfully carried out at room temperature. nih.govacs.org

Table 1: Examples of HFIP-Promoted Friedel-Crafts Reactions

ReactantsProductYield (%)Reference
Arylalkyl acid chlorideTetralone derivativeup to 99% nih.gov
1,3-Dimethoxybenzene and Benzoyl chloride2,4-Dimethoxybenzophenone66%
Indolizine and PhenylglyoxalBenzoin-type product98% nih.govacs.org
Benzofuran and ArylglyoxalC3-functionalized benzofuran96% nih.gov
Indole (B1671886) and ArylglyoxalC3-functionalized indoleHigh nih.gov

Enhancement of Oxidation Reactions (e.g., Baeyer–Villiger Oxidation)

The Baeyer-Villiger oxidation, a classic method for converting ketones to esters or lactones, is significantly enhanced by the use of this compound. wikipedia.org This reaction typically employs peroxyacids as the oxidant. jk-sci.comnih.gov HFIP has been shown to increase the reactivity of hydrogen peroxide, a greener and more atom-economical oxidant, for this transformation. wikipedia.org

The role of HFIP in this context is multifaceted. It activates the ketone carbonyl group towards nucleophilic attack and stabilizes the key Criegee intermediate through its strong hydrogen-bonding network. jk-sci.com This stabilization facilitates the migratory insertion of a carbon atom, which is the rate-determining step of the reaction. The use of HFIP as a solvent can lead to high yields and selectivities in the oxidation of various cyclic and acyclic ketones. wikipedia.orgmdpi.com For example, the oxidation of 2-adamantanone (B1666556) using hydrogen peroxide proceeds efficiently in HFIP. mdpi.comresearchgate.netnih.gov

Table 2: Examples of HFIP-Enhanced Baeyer-Villiger Oxidations

KetoneOxidantProductYield (%)Reference
2-AdamantanoneHydrogen Peroxide2-Oxatricyclo[4.3.1.1³,⁸]undecan-3-one>99% mdpi.com
CyclohexanoneHydrogen Peroxideε-CaprolactoneHigh mdpi.comnuph.edu.ua
3-Substituted cyclic ketonem-CPBA/Sc(OTf)₃γ-Lactone96-99% nih.gov
Pentacyclic ketonem-CPBALactone derivative80% nih.gov

Facilitation of Electrophilic Alkylation

This compound has proven to be an effective promoter for electrophilic alkylation reactions, particularly in the context of C-H functionalization. Its ability to generate and stabilize cationic intermediates is key to its success in this area.

A notable example is the HFIP-promoted C-H hydroxydifluoromethylation of imidazo[1,2-a]pyridines. In this reaction, HFIP facilitates the in-situ generation of a reactive electrophile from difluoroacetaldehyde (B14019234) ethyl hemiacetal. The strong Brønsted acidity and hydrogen-bond donating properties of HFIP are thought to protonate the hemiacetal, leading to the elimination of ethanol (B145695) and the formation of a highly electrophilic difluoroacetaldehyde species. This is then attacked by the nucleophilic imidazo[1,2-a]pyridine (B132010) to afford the C3-alkylated product in good yields under mild, room temperature conditions.

This methodology provides a direct and atom-economical route to valuable difluoromethylated carbinols, which are important motifs in medicinal chemistry. The reaction proceeds without the need for transition metal catalysts or external oxidants.

Role in Cyclization and Cycloaddition Reactions (e.g., Gold-catalyzed)

The unique solvent properties of this compound have been harnessed to improve the efficiency and outcome of various cyclization and cycloaddition reactions. It has been shown to enhance the efficiency of rhodium(I)-catalyzed intramolecular [4+2] cycloadditions of ether-tethered alkynyl dienes and [5+2] cycloadditions of alkynyl vinylcyclopropanes. sigmaaldrich.com In these transformations, HFIP is thought to stabilize the cationic rhodium catalyst and promote the desired cyclization pathway. researchgate.netnih.gov

Furthermore, HFIP plays a crucial role in gold-catalyzed cycloisomerization reactions. rsc.org Gold catalysts, particularly cationic gold(I) complexes, are powerful tools for activating alkynes and allenes towards nucleophilic attack. The hydrogen-bonding ability of HFIP can activate Au-Cl bonds in pre-catalysts, facilitating the generation of the active cationic gold species without the need for silver-salt additives. rsc.org This has been demonstrated in the cycloisomerization of enynes, where HFIP as the solvent allows for efficient catalysis. nih.govrsc.orgnih.gov

Table 3: Examples of HFIP in Cyclization and Cycloaddition Reactions

Reaction TypeCatalystReactantsProductYield (%)Reference
Intramolecular [4+2] CycloadditionCationic Rhodium(I)Diene-tethered alkynyl halidesHalogen-containing cycloadducts70-87% researchgate.netnih.gov
Gold-catalyzed Cycloisomerization[(Ph₃PAu)₃O]BF₄1,5-AllenyneCross-conjugated triene88% nih.gov
Intermolecular Alder-ene type reactionRhodiumCyclopentene and SilylacetyleneChiral (E)-vinylsilane tethered cyclopenteneup to 93% nih.gov

C-H Functionalization Chemistry Enabled by this compound

The direct functionalization of otherwise inert C-H bonds is a major goal in modern organic synthesis, offering a more atom- and step-economical approach to complex molecules. This compound has emerged as a key solvent for enabling and enhancing a wide range of C-H activation reactions, particularly those catalyzed by transition metals like palladium. rsc.orgresearchgate.netnih.govrsc.orgnih.gov

Site-Selective C-H Bond Activation Mechanisms

A significant challenge in C-H functionalization is achieving site-selectivity, that is, targeting a specific C-H bond among many similar ones within a molecule. The use of directing groups, which coordinate to the metal catalyst and position it in proximity to a particular C-H bond, is a common strategy to achieve this. rsc.org HFIP plays a crucial role in modulating the reactivity and selectivity of these processes. researchgate.netudg.edu

In palladium-catalyzed C-H activation, HFIP can influence site-selectivity through several mechanisms:

Stabilization of Cationic Intermediates: Many C-H activation cycles involve cationic palladium intermediates. The high polarity and coordinating ability of HFIP can stabilize these species, lowering the activation energy of the C-H cleavage step.

Modulation of Directing Group Coordination: The hydrogen-bonding properties of HFIP can interact with the directing group on the substrate, influencing its coordination to the palladium center. This can affect the geometry of the resulting metallacycle and, consequently, which C-H bond is presented to the metal for activation.

Enhancement of Ligand Effects: In reactions employing chiral ligands for asymmetric C-H activation, the hydrogen-bond-donating ability of HFIP can enhance chiral induction, leading to higher enantioselectivity. researchgate.netnih.gov

Promotion of Reductive Elimination: HFIP can facilitate the final product-forming reductive elimination step from the palladium center, regenerating the active catalyst and improving turnover.

For instance, in palladium-catalyzed remote C-H functionalization, where a directing group is used to activate a C-H bond at a position meta or para to the point of attachment, HFIP has been shown to be critical. nih.gov It is believed to stabilize the large, and often strained, metallacyclic transition states involved in these transformations through its extensive hydrogen-bonding network. nih.govnih.gov This stabilizing effect can overcome the inherent preference for the formation of smaller, less-strained metallacycles, thereby enabling site-selectivity at remote positions. nih.gov

Role in Oxidative C-H Bond Transformations

This compound (HFIP) has become an indispensable tool in the advancement of oxidative C-H bond transformations. rsc.org Its unique properties, including strong hydrogen bond donating ability, high acidity, and low nucleophilicity, are crucial for enhancing both the reactivity and stereoselectivity of these reactions. rsc.orgresearchgate.net HFIP plays a central role in numerous C-H activation methodologies, often being a requirement for the success of the transformation. rsc.orgresearchgate.net

The solvent's ability to stabilize cationic intermediates and its polar protic nature are key to its effectiveness. nih.gov For instance, in palladium-catalyzed C-H activation, HFIP can stabilize metallacycles, particularly those with metals in high oxidation states, as well as ion pairs and radical cations involved in the activation process. nih.gov This stabilizing effect is particularly crucial for reactions involving weakly coordinating directing groups. By forming hydrogen bonds, HFIP can activate these directing groups, facilitating otherwise challenging C-H functionalizations. nih.gov An example of this is the ether-directed ortho-olefination of aromatic substituents. nih.gov

Furthermore, HFIP has been shown to enhance the reactivity of oxidants like hydrogen peroxide. For example, it significantly accelerates the hydrogen peroxide-mediated epoxidation of alkenes through the formation of multiple hydrogen-bond networks. researchgate.net In the context of C-H olefination, HFIP can be the optimal solvent, enabling reactions such as the coupling of oxiranes with 2-phenyl pyridine (B92270) derivatives to proceed at room temperature with high stereoretention. nih.gov

The role of HFIP extends to promoting reactions that might otherwise require harsh conditions or be completely inefficient. For instance, its use as a solvent allows for the efficient oxidative Heck reactions with high yields and excellent stereoselectivities. researchgate.net The acidic character of HFIP can also influence the reaction mechanism, as seen in the palladium-catalyzed p-ketonization, where the protonation of vinyl ethers by HFIP is a critical step. nih.gov

Table 1: Examples of HFIP's Role in Oxidative C-H Bond Transformations

Reaction Type Role of HFIP Key Finding Reference
Pd-catalyzed ortho-olefination Activates weakly coordinating directing groups via H-bonding. Enables functionalization of substrates like Weinreb amides, ketones, and esters. nih.gov
Pd-catalyzed ortho-alkylation Serves as the chief solvent, enabling mild reaction conditions. Reaction proceeds at room temperature with 99% enantiomeric excess (ee) in the product. nih.gov
Epoxidation of alkenes Accelerates the reaction through multiple H-bond networks with H₂O₂. Dramatically increases the rate of epoxidation. researchgate.net
Oxidative Heck reactions Enables high yields and excellent atropo-stereoselectivities. The use of HFIP leads to a drastic increase in both yield and stereoselectivity. researchgate.net
Pd-catalyzed p-ketonization Protonates vinyl ethers to generate a reactive intermediate. Substitution with less acidic variants of HFIP resulted in no product formation. nih.gov

Stereoselective Transformations and Chiral Environments

The unique solvent properties of this compound (HFIP) have a profound impact on stereoselective transformations, influencing enantioselectivity in catalytic systems and creating distinct chiral environments.

Influence on Enantioselectivity in Catalytic Systems

HFIP can dramatically alter the enantioselectivity of asymmetric catalytic reactions, although its effect can be unpredictable. acs.org In some systems, it enhances enantiomeric excess (ee), while in others, it can diminish or even reverse the stereochemical outcome. acs.orgresearchgate.net This variability underscores the complex interplay between the solvent, catalyst, and substrate.

For instance, in rhodium-catalyzed cyclopropanation reactions, HFIP has been shown to have a variable influence on the enantioselectivity of chiral dirhodium tetracarboxylate catalysts. acs.orgresearchgate.net While small amounts of HFIP (around 0.1 equivalents) have been observed to increase enantioselectivity, using it as a solvent (around 10 equivalents or more), which is often necessary to block nucleophilic sites, can lead to a decrease in enantioselectivity for a majority of these catalysts. acs.org However, for certain catalyst systems, such as those employing Rh₂(S-NTTL)₄, conducting the reaction in HFIP leads to a significant enhancement in enantioselectivity compared to solvents like dichloromethane (B109758) (DCM). acs.org Conversely, with a catalyst like Rh₂(TCPTAD)₄, HFIP can cause a complete reversal of enantioselectivity. researchgate.netchemrxiv.org

Computational studies, including Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, have provided insights into these observations. acs.orgresearchgate.net It is believed that HFIP's strong hydrogen-bonding capabilities, rather than just a change in the solvent's dielectric constant, are responsible for these effects. acs.org The hydrogen-bonding interactions can induce greater flexibility in what are typically considered rigid, bowl-shaped catalysts, leading to distortions that alter the chiral environment and, consequently, the enantioselectivity. researchgate.netresearchgate.net

In copper-catalyzed asymmetric halogenation of cyclic diaryliodonium salts, the use of HFIP as a solvent is crucial for achieving high enantioselectivities in the synthesis of axially chiral 2,2'-dihalobiaryls. acs.org The combination of a chiral copper-bisoxazoline catalyst with HFIP provides the best results, highlighting the solvent's essential role in creating a highly effective chiral catalytic system. acs.org

Table 2: Influence of HFIP on Enantioselectivity in Catalytic Systems

Catalytic System Reaction Effect of HFIP Reference
Rh₂(S-NTTL)₄ Cyclopropanation Enhanced enantioselectivity compared to DCM. acs.orgresearchgate.net
Rh₂(TCPTAD)₄ Cyclopropanation Reversal of enantioselectivity. researchgate.netchemrxiv.org
Chiral dirhodium tetracarboxylates (in general) Cyclopropanation Variable; can increase, decrease, or have no effect on enantioselectivity. acs.org
Chiral copper-bisoxazoline Asymmetric halogenation Crucial for high enantioselectivity. acs.org

Chiral Solvent Effects and Chiral Recognition

Beyond its influence on catalysts, HFIP itself can contribute to the chiral environment of a reaction. While HFIP is an achiral molecule, its aggregation into hydrogen-bonded clusters can create chiral structures. Research has identified the existence of a preferred chiral trimer and a metastable chiral dimer of HFIP. researchgate.net This self-assembly into chiral aggregates can play a role in chiral recognition and the transfer of stereochemical information.

The strong hydrogen-bonding network of HFIP is instrumental in these effects. rsc.org This network can interact with substrates and intermediates, stabilizing specific conformations and transition states, which can be particularly important in stereoselective reactions. acs.org For example, in certain difunctionalization processes, the synergistic effect of several factors, including the stabilization of cationic intermediates and the promotion of specific conformations through HFIP's hydrogen-bond network, leads to stereoselective outcomes. acs.org

The ability of HFIP to suppress the separation of oligonucleotide diastereomers in chromatography suggests a mechanism of chiral recognition. andrews.edu Although the exact mechanism is complex and likely involves multiple factors, it points to the solvent's ability to interact with chiral molecules in a way that masks their stereochemical differences. andrews.edu

Development of Catalyst-Free or Reduced-Catalyst Systems

A significant advancement in sustainable chemistry is the development of reactions that proceed with minimal or no catalyst, and this compound (HFIP) has been a key enabler in this area. acs.orgresearchgate.net Its unique properties allow it to promote reactions that traditionally require Lewis or Brønsted acid catalysts, offering a greener alternative with simplified workup procedures. organic-chemistry.orgresearchgate.net

HFIP's ability to function as a promoter stems from its high ionizing power, strong hydrogen-bond donating ability, and mild acidity, coupled with low nucleophilicity. organic-chemistry.orgbohrium.com These characteristics allow it to activate electrophiles through hydrogen bonding, thereby facilitating nucleophilic attack without the need for an external catalyst. organic-chemistry.org

A notable example is the Friedel-Crafts reaction. HFIP can promote intermolecular Friedel-Crafts acylations at room temperature without any additional reagents. organic-chemistry.org It has also been successfully employed in the Friedel-Crafts reaction of difluoroacetaldehyde ethyl hemiacetal with imidazo[1,2-a]pyridines, providing a metal-free synthesis of C3-difluoromethyl carbinol-containing products. mdpi.com In these cases, HFIP's role is to activate the electrophile, making it more susceptible to attack by the nucleophilic partner. organic-chemistry.orgmdpi.com

Furthermore, HFIP has enabled the catalyst-free sulfonation of allylic alcohols with sulfinyl amides. researchgate.netacs.org This "mix-and-go" procedure offers a convenient route to allylic sulfones under mild conditions and represents the first instance of sulfinyl amides acting as sulfur nucleophiles in this manner. acs.org The reaction is highly regioselective and tolerates a wide range of functional groups. acs.org

In some instances, the concentration of HFIP can be reduced from a solvent to a catalytic amount. For example, in the di-π-functionalization of allenamides, reducing the HFIP concentration to 50 mol% still resulted in a high yield of the desired product. rsc.org This demonstrates the potential for developing reduced-catalyst systems where HFIP acts as a potent promoter.

Table 3: Examples of Catalyst-Free or Reduced-Catalyst Reactions Promoted by HFIP

Reaction Type Reactants Key Feature Reference
Intermolecular Friedel-Crafts Acylation Arenes and acyl chlorides Proceeds at room temperature without any added catalyst. organic-chemistry.org
Friedel-Crafts Reaction Imidazo[1,2-a]pyridines and difluoroacetaldehyde ethyl hemiacetal Metal- and oxidant-free synthesis at room temperature. mdpi.com
Sulfonation of Allylic Alcohols Allylic alcohols and sulfinyl amides Catalyst-free, mix-and-go procedure under mild conditions. researchgate.netacs.org
Di-π-functionalization of Allenamides Allenamides and 4-hydroxycoumarin Effective with a catalytic amount (50 mol%) of HFIP. rsc.org
Gold-catalyzed Cycloisomerizations Propargylamides and ynoic acids Renders external activators obsolete, enabling catalysis with ppm levels of gold. researchgate.netstrath.ac.uk

Mechanistic Investigations of HFIP-Assisted Reactions

Mechanistic studies have been crucial in elucidating the multifaceted role of this compound (HFIP) in chemical reactions. researchgate.netwikipedia.orgresearchgate.net Initially, it was thought that HFIP's primary function was the stabilization of cationic intermediates due to its high polarity and low nucleophilicity. researchgate.netrsc.org However, a more complex picture has emerged, revealing that HFIP actively participates in reaction mechanisms through various modes of activation.

In catalyst-free systems, HFIP itself acts as the activator. For instance, in Friedel-Crafts acylations, mechanistic studies suggest that HFIP activates the acyl chloride via hydrogen bonding, which facilitates the nucleophilic attack by the arene, bypassing the formation of an acyl cation intermediate. organic-chemistry.org Similarly, in the chlorocyclization of polyenes, HFIP is believed to activate the chlorinating agent by forming an adduct. acs.org

NMR-based mechanistic studies have provided direct evidence for the interaction of HFIP with catalytic species. In a titanium-catalyzed cyclization, for example, the active catalytic species was formed by the replacement of isopropoxy ligands with hexafluoroisopropoxy moieties. acs.orgnih.gov In gold-catalyzed cycloisomerizations, solid-state analysis has unambiguously detected the key hydrogen-bonding interaction between HFIP and the gold catalyst, demonstrating the intermolecular mode of activation. strath.ac.ukresearchgate.net

Furthermore, the acidity of HFIP can be a determining factor in the reaction pathway. The observation that the acidity of HFIP increases significantly when more than one molecule participates in a reaction highlights the importance of solvent clusters. researchgate.net In some reactions, the protonated cluster of HFIP molecules acts as the Brønsted acid, lowering the kinetic barriers. researchgate.net

Table 4: Mechanistic Roles of HFIP in Various Reactions

Reaction Type Mechanistic Role of HFIP Evidence/Method of Investigation Reference
Lewis/Brønsted Acid-Catalyzed Reactions Cooperation with catalyst via H-bond clusters; akin to assisted-Brønsted acid catalysis. Mechanistic insights from various studies. researchgate.netrsc.org
Friedel-Crafts Acylation Hydrogen bond activation of acyl chloride. Mechanistic studies suggesting avoidance of acyl cation intermediate. organic-chemistry.org
Chlorocyclization of Polyenes Activation of chlorinating agent via adduct formation. Mechanistic studies and control experiments. acs.org
Titanium-catalyzed Cyclization Formation of active catalytic species by ligand exchange. NMR-based mechanistic studies. acs.orgnih.gov
Gold-catalyzed Cycloisomerizations Dynamic activation of the Au-Cl bond through hydrogen bonding. Solid-state analysis (X-ray crystallography). strath.ac.ukresearchgate.net
Di-π-functionalization of Allenamides Activation of both allenamide and in situ generated enamide via H-bonding. DFT studies and control experiments. rsc.org

Contributions of 1,1,1,2,3,3 Hexafluoro 2 Propanol to Polymer and Materials Science

Enhanced Polymer Dissolution and Processing

HFIP's remarkable solvency has made it an indispensable tool for the dissolution and processing of challenging polymers. chemicalbook.comchemicalbook.com Its ability to act as a hydrogen-bond acceptor enables it to effectively solubilize polymers rich in polar functional groups. chemicalbook.com

Dissolution of Challenging Polar Polymers (e.g., Polyamides, Polyacrylonitriles)

HFIP is particularly effective at dissolving a variety of polar polymers that are resistant to dissolution in common organic solvents. chemicalbook.comchemicalbook.com These include commercially and technologically important polymers such as polyamides, polyacrylonitriles, polyacetals, polyesters (like polyglycolide), and polyketones. chemicalbook.comchemicalbook.commpbio.com The strong hydrogen bonding properties of HFIP allow it to disrupt the intermolecular forces within these polymers, leading to their solubilization. chemicalbook.com

For instance, the dissolution of polyamides in HFIP facilitates various analytical and processing techniques that would otherwise be difficult to perform. mantsen.comresearchgate.net Similarly, its ability to dissolve polyacrylonitrile (B21495) is crucial for the fabrication of membranes and other advanced materials. mantsen.comnih.gov

Table 1: Polymers Soluble in 1,1,1,2,3,3-Hexafluoro-2-propanol

Polymer ClassExamples
PolyamidesVarious nylons
PolyacrylonitrilesPAN
Polyacetals-
PolyestersPolyglycolide, Poly(ethylene terephthalate)
Polyketones-

This table is based on information from multiple sources. chemicalbook.comchemicalbook.commpbio.comresearchgate.net

Implications for Polymer Analysis and Regeneration

The exceptional dissolving power of HFIP has significant implications for the analysis and regeneration of polymers. mantsen.com It is used as an eluent in size-exclusion chromatography (SEC) for the characterization of polyesters and polyamides, polymers that are typically difficult to dissolve. researchgate.netresearchgate.net Although some anomalous behavior in SEC has been reported, the addition of a salt like tetraethylammonium (B1195904) nitrate (B79036) can improve the results. researchgate.net

Furthermore, HFIP's low boiling point (59 °C) facilitates its removal and recovery after the polymer has been processed. mantsen.comstenutz.eu This property is particularly advantageous in polymer regeneration processes. For example, plastics mixed with impurities can be dissolved in HFIP, the impurities separated, and the pure polymer recovered by evaporating the solvent. mantsen.com This approach offers a method for recycling and reusing valuable polymer materials. mantsen.com

Fabrication of Advanced Polymeric and Supramolecular Nanostructures

Beyond its role as a powerful solvent, HFIP is instrumental in the fabrication of a variety of advanced polymeric and supramolecular nanostructures. Its unique properties enable the creation of materials with controlled morphologies and functionalities.

Electrospinning for Nanofiber Formation

Electrospinning is a technique used to produce nanofibers from a polymer solution, and HFIP has proven to be an effective solvent for this process. researchgate.netnih.gov It has been successfully used to fabricate bead-free nanofibers from native cyclodextrins at lower concentrations than are possible with other solvents. researchgate.net The high solubility of cyclodextrins in HFIP and the solvent's ready evaporation during electrospinning facilitate the formation of crystalline assemblies. researchgate.net This method has been used to create microfibers of α-, β-, and γ-cyclodextrins. rsc.org

Preparation of Functionalized Methacrylate (B99206) Polymers for Lithography

HFIP plays a crucial role in the development of advanced materials for lithography and nanopatterning. mpbio.comadipogen.comsigmaaldrich.comfishersci.besigmaaldrich.com It is used in the preparation of hexafluoroalcohol-functionalized methacrylate polymers. mpbio.comadipogen.comsigmaaldrich.comfishersci.besigmaaldrich.com These polymers are key components in photoresists, which are light-sensitive materials used to create patterns on substrates in the microelectronics industry. mdpi.comsigmaaldrich.com

The incorporation of the hexafluoroalcohol group enhances the dissolution properties of the photoresist in the developer solutions. sigmaaldrich.com Research has shown that fluoropolymers containing HFIP structures exhibit significantly enhanced sensitivity in lithographic imaging. mdpi.com Upon exposure to radiation, the HFIP structure can dissociate to generate a strong acid, which then catalyzes the deprotection reaction in chemically amplified photoresists. mdpi.com This leads to improved performance and the ability to create smaller features in integrated circuits. mdpi.com

Formation of Cyclodextrin-Assembled Materials

HFIP has been identified as a novel and effective solvent for cyclodextrins (CDs), a family of cyclic oligosaccharides. researchgate.netrsc.org This high solubility allows for the facile preparation of various CD-assembled materials. researchgate.netrsc.org When an HFIP solution of CDs is evaporated on a glass plate, it results in the formation of crystalline solids composed of channel-type CD assemblies. rsc.orgrsc.org This is a notable transformation from the typical cage-type assembly of CDs. rsc.org

Furthermore, by mixing an HFIP solution of α-cyclodextrin with a poor solvent like 2-pentanol, helical microrods composed of supramolecular α-CD assemblies can be fabricated. nih.gov The morphology of these helical structures, such as their pitch and length, can be controlled by adjusting the temperature during their formation. nih.gov These organized cyclodextrin (B1172386) structures have potential applications in areas such as chiral separation, asymmetric catalysis, and as optical devices. nih.gov

Methodological Advancements in Polymer Characterization

The unique solvent properties of this compound (HFIP) have led to significant methodological advancements in the characterization of polymers. Its ability to dissolve otherwise intractable polymers at room temperature has made it a valuable tool in modern analytical chemistry. rochester.edu

HFIP has emerged as a critical solvent in the field of polymer chromatography, particularly for Gel Permeation Chromatography (GPC) and the more recent Advanced Polymer Chromatography (APC). digitellinc.comlcms.cz Its primary advantage lies in its capacity to dissolve polymers that are typically challenging to analyze, such as polyamides, polyesters, and polyketones, at ambient temperatures. rochester.edu This capability presents a significant improvement over traditional high-temperature GPC (HT-GPC) methods, which often require temperatures exceeding 100°C and specialized, hazardous solvents like m-cresol. digitellinc.comlcms.cz

The use of HFIP as a mobile phase in APC systems offers a more sustainable and efficient alternative. digitellinc.comlcms.cz For instance, the analysis of polyamides like Nylon 6,6 can be performed in approximately 15 minutes using an APC system with an HFIP mobile phase, a threefold reduction in time compared to the 45-minute runs typical of traditional GPC. digitellinc.comwaters.com This rapid analysis also results in a six-fold decrease in solvent consumption, significantly lowering operational costs and reducing hazardous waste generation. digitellinc.com

To mitigate anomalous chromatographic behavior and polyelectrolyte effects that can occur in fluorinated solvents, a salt additive, such as tetraethylammonium nitrate, is often incorporated into the HFIP mobile phase. lcms.czresearchgate.net This ensures that the separation is based on the polymer's hydrodynamic volume, allowing for accurate molecular weight determination. researchgate.net The combination of HFIP with modern, high-pressure capable APC systems allows for the use of columns with smaller particle sizes (e.g., sub-3µm), leading to high-resolution separations. digitellinc.com

Table 1: Comparison of Polymer Analysis Techniques

FeatureHigh-Temperature GPC (HT-GPC)Traditional GPC with HFIPAdvanced Polymer Chromatography (APC) with HFIP
Typical Solvents m-cresol, N-MethylpyrrolidoneThis compoundThis compound
Operating Temperature >100°CRoom TemperatureRoom Temperature
Analysis Time ~45 minutes~45 minutes~15 minutes
Solvent Consumption HighHighLow (e.g., <7 mL per injection)
System Pressure StandardStandardHigh (up to 15,000 psi)
Column Technology Standard GPC columnsStandard GPC columnsSmall particle columns (e.g., sub-3µm)

HFIP is a polar, dense, and low-viscosity liquid with a strong hydrogen bond-donating capability. rochester.edu While it is an excellent solvent for many polar polymers, its viscosity (1.65 cP at 20 °C) is higher than that of common chromatography solvents like tetrahydrofuran (B95107) (0.48 cP at 25 °C), which requires consideration of the liquid chromatography (LC) system's operating parameters, especially pressure. lcms.czwaters.com

The compatibility of HFIP with chromatography system components is crucial. It has been noted that HFIP can be corrosive and should not be used with vacuum degassers, as it can damage the equipment and contaminate the entire HPLC and mass spectrometry system. rochester.educhromforum.org

Column stability is a key factor for reproducible results. The packing materials used in GPC columns are typically made from highly cross-linked styrene-divinylbenzene. windows.net While these materials are generally inert, interactions between the column packing and polar solutes can occur. windows.net In HFIP-based systems, repulsive interactions with the styrene-divinylbenzene packing have been reported, leading to non-ideal size-exclusion behavior. researchgate.net The addition of salts like tetraethylammonium nitrate helps to minimize these interactions, ensuring the integrity of the separation process. researchgate.net Modern columns, such as the Waters ACQUITY APC XT columns, feature stable beds that are resistant to the shrinking and swelling that can be caused by solvents like HFIP, ensuring longevity and consistent performance. digitellinc.com

Design of HFIP-Functionalized Materials for Specific Applications

The unique chemical properties of the hexafluoroisopropyl group have been harnessed in the design of functional materials with tailored characteristics for specific, high-performance applications.

One significant area of application is in the development of chemosensors. By incorporating HFIP functional groups into the structure of conjugated polymers, such as poly(phenylene ethynylene)s, materials with enhanced fluorescence sensitivity have been created. mit.edu The strong hydrogen-bond-donating nature of the HFIP moiety leads to stronger binding interactions with hydrogen-bond-accepting analytes. mit.edu This enhanced interaction facilitates photoinduced charge-transfer reactions, resulting in a more pronounced quenching of the polymer's fluorescence, which is the basis for detection. mit.edu These HFIP-functionalized polymers have shown great promise in the trace detection of vapors from explosives and toxic industrial chemicals. mit.edu

In the semiconductor industry, HFIP-functionalized materials are critical for advancing photolithography techniques, which are used to create the minute features of microchips. halocarbon.com HFIP-based monomers are incorporated into photoresist formulations to enhance several key properties:

Transparency: These monomers provide the necessary transparency to deep-ultraviolet (193 nm) and extreme ultraviolet (13.5 nm) light sources used in modern lithography. halocarbon.com

Hydrophobicity: In immersion lithography, where a water lens is used to increase resolution, the HFIP-based materials create a hydrophobic photoresist surface. This increases the water contact angle, which reduces bubble defects and allows for faster scanning speeds. halocarbon.com

Solubility Switching: The acidic nature of the hexafluoroalcohol group acts as a pH-based solubility switch, which is a fundamental mechanism for developing the patterned image in the photoresist layer. halocarbon.com

Furthermore, the HFIP moiety can be introduced onto biomolecules and other chemical structures to serve as a versatile synthetic handle. nih.gov For example, the electrochemical formation of an aryl-hexafluoroisopropyl ether on purine (B94841) derivatives creates a leaving group that facilitates subsequent nucleophilic aromatic substitution reactions, allowing for the introduction of a wide array of other functional groups. nih.gov

Table 2: Applications of HFIP-Functionalized Materials

Application AreaMaterial TypeFunction of HFIP GroupDesired Outcome
Chemosensors Conjugated Polymers (e.g., poly(phenylene ethynylene)s)Strong hydrogen-bond donorEnhanced fluorescence quenching for trace analyte detection. mit.edu
Semiconductor Manufacturing Photoresist MonomersProvides transparency, hydrophobicity, and pH-switchable solubilityImproved resolution, reduced defects, and faster processing in photolithography. halocarbon.com
Organic Synthesis Functionalized HeteroarenesActs as a leaving groupFacilitates secondary functionalization via nucleophilic aromatic substitution. nih.gov
Bioconjugation Modified BiomoleculesEnhances reaction yields and provides a site for further modificationFacilitates the chemical modification of polypeptides, nucleic acids, and saccharides. nih.gov

Insights into Biomolecular Structure, Folding, and Dynamics Through 1,1,1,2,3,3 Hexafluoro 2 Propanol

Modulation of Peptide and Protein Conformation

HFIP's influence on the conformation of peptides and proteins is one of its most studied attributes. It can induce the formation of ordered secondary structures, such as α-helices, and disrupt aggregates characterized by β-sheet structures. This modulation provides a unique window into the folding and misfolding processes that are central to protein function and disease.

Mechanism of α-Helix Induction and Stabilization

HFIP is a potent inducer and stabilizer of α-helical structures in peptides and proteins that might otherwise exist in a disordered state in aqueous solutions. nih.govacs.org The mechanism behind this is multifaceted. HFIP has a low dielectric constant and a high capacity for hydrogen bonding, which weakens competing interactions between the peptide backbone and water. nih.gov By displacing water molecules from the peptide surface, HFIP creates a microenvironment that favors the formation of intramolecular hydrogen bonds, the hallmark of the α-helix. nih.gov

Molecular dynamics simulations have shown that HFIP molecules tend to form clusters around the peptide, effectively creating a "coating" that shields the peptide from the bulk aqueous environment. nih.gov This clustering behavior enhances the local concentration of the alcohol around the peptide, further promoting the helical conformation. nih.gov This stabilization is not uniform; regions of the peptide with a higher intrinsic propensity for helical structure show a greater accumulation of HFIP. nih.gov

The induction of α-helical structures by HFIP is concentration-dependent. At low concentrations, HFIP can initiate the formation of helical intermediates, while higher concentrations are often required to achieve maximal helicity. nih.gov However, at very high concentrations, the stabilizing effect can sometimes diminish as the solvent environment becomes predominantly non-aqueous. nih.gov

Table 1: Influence of HFIP on the Helical Content of Various Peptides This table provides illustrative examples of how HFIP can induce or stabilize α-helical structures in different peptides as observed in various studies.

Peptide/Protein HFIP Concentration Observed Effect on α-Helicity Reference
Melittin (B549807) 35% (v/v) Significantly higher helicity compared to water. nih.gov
Human Islet Amyloid Polypeptide (hIAPP) >40% (v/v) Stabilization of α-helical conformation. nih.gov
Amyloid β-peptide (1-42) Not specified Promotion of stable α-helical regions. researchgate.net

Disruption and Monomerization of β-Sheet Aggregates

In contrast to its stabilizing effect on α-helices, HFIP is a powerful agent for disrupting and monomerizing aggregates rich in β-sheet structures. This property is particularly valuable in the study of amyloidogenic peptides and proteins, which are associated with a range of debilitating diseases, including Alzheimer's disease.

HFIP can effectively dissolve pre-formed amyloid fibrils, breaking down the intermolecular hydrogen bonds that hold the β-sheets together. wikipedia.org This process allows researchers to prepare monomeric, non-aggregated peptide solutions, which are essential for studying the initial stages of aggregation and for ensuring reproducible experimental results. The ability of HFIP to solubilize these otherwise intractable aggregates has made it an indispensable solvent in the field of amyloid research.

The disruptive effect of HFIP on β-sheets is also concentration-dependent. While higher concentrations of HFIP are generally used to monomerize aggregates, lower concentrations can, under certain conditions, actually promote the formation of amyloid fibrils from unfolded peptides. nih.govyoutube.com This highlights the complex interplay between the solvent environment and the energetic landscape of protein folding and aggregation. nih.gov

Impact on Protein Folding Pathways and Conformational Equilibria

By modulating the stability of different secondary structures, HFIP provides a means to investigate protein folding pathways and the equilibrium between different conformational states. The ability to trap and stabilize folding intermediates, such as α-helical structures, allows for their detailed characterization using spectroscopic techniques.

For some proteins, HFIP can shift the conformational equilibrium from a predominantly β-sheet or random coil state towards an α-helical conformation. This transition can reveal the intrinsic helical propensity of certain regions within the polypeptide chain that may not be apparent in an aqueous environment. Understanding these propensities is crucial for deciphering the complex process of how a protein achieves its unique three-dimensional structure.

Furthermore, the study of how HFIP influences the transition between α-helical and β-sheet conformations can provide insights into the molecular basis of protein misfolding diseases. The ability to control this transition in vitro offers a powerful model system for screening potential therapeutic agents that aim to prevent or reverse the formation of toxic protein aggregates.

Intermolecular Interactions with Biomolecules

The effects of HFIP on biomolecular conformation are a direct result of its intermolecular interactions with the constituent amino acid residues and its ability to alter the hydration shell of the biomolecule.

Site-Specific Interactions with Amino Acid Residues

Molecular dynamics simulations and experimental studies have revealed that HFIP does not interact uniformly with the surface of a peptide or protein. nih.gov Instead, it exhibits a preference for certain types of amino acid residues. HFIP molecules tend to accumulate around hydrophobic amino acid side chains. nih.gov This preferential interaction is driven by the hydrophobic effect, where the nonpolar regions of the peptide and the fluorinated alcohol seek to minimize their contact with water.

This site-specific accumulation of HFIP contributes to the stabilization of α-helices, as many α-helices are amphipathic, with one face being predominantly hydrophobic. By coating this hydrophobic face, HFIP effectively shields it from the aqueous solvent, thereby stabilizing the helical structure. nih.gov In contrast, more flexible regions of a peptide, such as loops and turns, often show a reduced interaction with HFIP. nih.gov

Table 2: Preferential Interactions of HFIP with Amino Acid Residue Types This table summarizes the general interaction preferences of HFIP with different classes of amino acid residues based on molecular dynamics simulation studies.

Amino Acid Residue Type Nature of Interaction with HFIP Consequence Reference
Hydrophobic (e.g., Leucine, Isoleucine, Valine) Preferential accumulation Stabilization of hydrophobic cores and faces of α-helices. nih.gov
Charged (e.g., Aspartic Acid, Glutamic Acid, Lysine (B10760008), Arginine) Less favorable interaction HFIP clustering can alter the local dielectric environment, influencing electrostatic interactions. acs.org
Polar, Uncharged (e.g., Serine, Threonine, Asparagine, Glutamine) Intermediate interaction Can be involved in hydrogen bonding with HFIP, but to a lesser extent than with water. nih.gov

Role in Water Displacement at Peptide Surfaces

A key aspect of HFIP's mechanism of action is its ability to displace water molecules from the surface of a peptide. nih.gov Water is a strong competitor for the hydrogen-bonding sites on the peptide backbone. By forming a layer around the peptide, HFIP effectively reduces the access of water to the peptide surface. nih.gov

This displacement of water has two major consequences. Firstly, it weakens the hydrogen bonds between the peptide and water, which can disrupt non-helical structures. Secondly, it creates a lower dielectric environment around the peptide, which strengthens the intramolecular hydrogen bonds within the peptide itself. nih.gov This strengthening of intramolecular interactions is a primary driving force for the formation and stabilization of α-helices. The ability of HFIP to create this "dehydrated" microenvironment is central to its utility in modulating peptide and protein conformation. nih.gov

Interactions with Nucleic Acids and Their Complexes

Hexafluoroisopropanol (HFIP) has proven to be a valuable solvent in the analysis of nucleic acids and their complexes. Due to its acidic nature (pKa = 9.3), HFIP can be employed as a volatile acidic modifier in ion-pair high-performance liquid chromatography-mass spectrometry (HPLC-MS) of nucleic acids. wikipedia.org This application is particularly significant as it facilitates the transfer of nucleic acids with secondary structures, such as folded strands and hairpins, into the gas phase for mass spectrometric analysis. The choice of fluorinated alcohol can be optimized based on the ion-pairing agent used, with HFIP being a very good choice for less hydrophobic ion-pairing agents.

Recent research has also explored the use of HFIP in the formation of deep eutectic solvents (DESs) for the extraction of DNA. nih.gov These HFIP-based DESs, prepared with components like choline (B1196258) chloride, have demonstrated high efficiency in extracting DNA from complex samples such as human whole blood. nih.gov A key finding from these studies is that the secondary structure of the DNA, specifically the B-form, remains stable and does not undergo conformational changes after extraction with the HFIP/choline chloride-based system. nih.gov This was confirmed through circular dichroism (CD) analyses, which showed the characteristic spectral peaks of B-form DNA were conserved. nih.gov The primary driving force for the adsorption of DNA by the DES is believed to be the electrostatic interaction between them. nih.gov

Bioconjugation Reactions in Hexafluoroisopropanol Media

The non-aqueous environment provided by HFIP has opened new avenues for bioconjugation reactions that are often challenging to perform in traditional aqueous media. nsf.govnih.govacs.org This is particularly true for the modification of less reactive amino acid residues. nsf.govnih.govacs.org

Hexafluoroisopropanol facilitates the chemoselective modification of specific amino acid residues within peptides and proteins. nsf.govnih.govacs.org A notable example is the selective alkylation of tryptophan residues. nsf.govnih.govacs.org This method allows for the covalent attachment of labeling reagents to proteins, which is a cornerstone of many diagnostic and therapeutic technologies. nsf.govnih.gov The unique properties of HFIP enable these reactions to proceed rapidly and with minimal side reactions. nsf.govnih.gov

Beyond tryptophan, HFIP has been shown to be an effective solvent for other chemoselective modifications. For instance, the S-tritylation of cysteine residues in unprotected peptides can be conveniently and efficiently carried out using trityl alcohol in HFIP. nih.gov This reaction selectively protects the cysteine thiol group in the presence of other nucleophilic functionalities within the peptide. nih.gov Furthermore, HFIP can act as a proton shuttle in the N-methylation of lysine residues using formaldehyde (B43269) and facilitates the cyclization of lysine residues with α-ketoaldehydes. researchgate.net

A significant advancement in bioconjugation is the development of ultrafast Lewis acid-catalyzed reactions performed in HFIP. nsf.govnih.govacs.org This strategy has been successfully applied to the tryptophan-selective alkylation of peptides and proteins. nsf.govnih.govacs.org In this process, a Lewis acid, such as an indium salt, catalyzes a formal dehydration reaction of a labeling reagent, like a thiophene-ethanol derivative, which then rapidly and selectively alkylates the indole (B1671886) ring of a tryptophan residue. nsf.govacs.org

The reaction is highly dependent on the HFIP medium, with no significant product formation observed in non-fluorinated alcohol solvents. nsf.gov This methodology is not only rapid, often completing within minutes, but also highly selective. nsf.govacs.org It has been successfully used for the modification of proteins, including the monoclonal antibody Herceptin, which is used in breast cancer treatment. nsf.govncsu.edu To enhance the compatibility of proteins with the HFIP medium and prevent denaturation, a strategy involving the addition of an ionic liquid as a co-solvent has been developed. nsf.govelsevierpure.com This approach broadens the applicability of these powerful organic reactions to the creation of novel protein-based therapeutics and diagnostics, such as antibody-drug conjugates and radioisotope-labeled agents. nsf.govncsu.edu

Solubilization and Characterization of Biomolecules

One of the most well-established applications of hexafluoroisopropanol in biochemistry is its remarkable ability to solubilize and facilitate the characterization of a wide range of biomolecules, particularly peptides and proteins that are prone to aggregation. wikipedia.org

HFIP is recognized as a powerful solvent for many polar polymers and is especially effective at dissolving peptides that are insoluble in common organic solvents like DMF, DMSO, and methanol (B129727). researchgate.netoup.com It is particularly adept at monomerizing β-sheet protein aggregates, a common feature of amyloid proteins associated with various diseases. wikipedia.orgbachem.com For instance, HFIP is a standard solvent used to disaggregate preformed amyloid β-protein fibrils, breaking them down into monomers. bachem.com This process is crucial for preparing well-defined, aggregate-free peptide solutions for subsequent biophysical and biological studies. bachem.com In some cases, a mixture of HFIP and trifluoroacetic acid (TFA) is used to solubilize highly aggregation-prone polyglutamine peptides. nih.govresearchgate.net

The ability of HFIP to induce α-helical structures in peptides is another key aspect of its utility in biomolecular characterization. researchgate.netnih.gov By disrupting β-sheet structures, it can help to study the intrinsic helical propensity of peptide sequences. researchgate.net Molecular dynamics simulations have shown that HFIP tends to aggregate around peptides, displacing water from the peptide's surface and thereby stabilizing secondary structures like α-helices. nih.gov This preferential solvation creates a local environment with a higher concentration of the fluoroalcohol than in the bulk solution. nih.gov

Furthermore, mixtures of HFIP with solvents like dichloromethane (B109758) or trichloromethane have been found to be highly effective for dissolving sparingly-soluble protected peptides during chemical synthesis. nih.gov The solubilized peptides can then be characterized using various spectroscopic techniques. The volatility of HFIP is an additional advantage, as it can be easily removed by evaporation after solubilization, leaving a film of monomeric peptide that can be reconstituted in a desired buffer for further experiments. bachem.comresearchgate.net

Advanced Spectroscopic and Computational Investigations of 1,1,1,2,3,3 Hexafluoro 2 Propanol Systems

Vibrational Spectroscopy for Intermolecular Interactions (FTIR-ATR, Raman)

Vibrational spectroscopy, encompassing techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for probing the intricate network of intermolecular interactions in systems containing 1,1,1,3,3,3-Hexafluoro-2-propanol (B117542) (HFIP). HFIP is recognized for its strong hydrogen-bond donating capability and its capacity to stabilize cations, which makes it a unique solvent in various chemical reactions. rsc.orgrsc.org These spectroscopic methods allow for the detailed investigation of hydrogen-bond dynamics and structural organization at the molecular level.

Analysis of HFIP-Water Binary Solutions

The interactions between HFIP and water are complex, involving significant aggregation and hydrogen bonding. Studies using Attenuated Total Reflection (ATR) FTIR spectroscopy on HFIP-water binary solutions have provided deep insights into the structure of these mixtures as a function of concentration. researchgate.net

Analysis of the FTIR spectra, combined with chemometric methods like multivariate curve resolution alternating least-squares (MCR-ALS), has led to the proposal of a four-component model to describe the aggregation process in these solutions. researchgate.net This model accounts for not only the changes in aggregation but also variations in the relative populations of different HFIP conformers. researchgate.net The components identified highlight the evolution of molecular structures from isolated molecules to complex aggregates.

Table 1: Proposed Components in HFIP-Water Binary Solutions from FTIR-ATR Analysis

Component Description Predominant Concentration Range
Component 1 Pure or nearly pure water and monomeric HFIP molecules. Low HFIP concentration
Component 2 Small aggregates, likely consisting of one HFIP molecule hydrogen-bonded to a few water molecules (e.g., HFIP·(H₂O)n). Intermediate HFIP concentration
Component 3 Larger, more complex self-associated HFIP-water clusters. This stage corresponds to maximum aggregation, often observed near 30% HFIP in water. nih.govacs.org Mid-to-high HFIP concentration
Component 4 Pure or nearly pure HFIP, with water molecules potentially dissolved within the HFIP structure. High HFIP concentration

This table is based on the four-component model proposed from the analysis of FTIR-ATR spectra of HFIP-water mixtures. researchgate.net

Two-Dimensional Correlation Spectroscopy Studies

Two-dimensional correlation spectroscopy (2D-COS) is a sophisticated analytical technique used to study spectral variations in response to an external perturbation, such as changing concentration. When applied to the Raman spectra of binary solutions, including those with HFIP, 2D-COS can reveal subtle molecular interactions. nih.gov

Studies on solution mixtures of chloroform (B151607), ethanol (B145695), and HFIP using 2D-COS analysis of low-frequency Raman spectra have demonstrated the presence of numerous asynchronous cross-peaks. nih.gov The appearance of these peaks is a clear indication of non-ideal solution behavior, pointing to specific intermolecular interactions that cause a nonlinear response in Raman band intensities as the concentration changes. nih.gov This technique was also extended to investigate the hydrogen bonding between a copolymer (PHBHx) and HFIP in a co-solvent system, confirming interactions previously suggested by infrared spectroscopy. nih.gov

Conformational Analysis from Infrared Spectra

Infrared spectroscopy is instrumental in determining the conformational landscape of HFIP. The molecule exists in different stable conformations, primarily the trans (antiperiplanar) and gauche forms, which are defined by the dihedral angle of the H-O-C-H bond. rsc.orgrsc.org

Trans (Ht) Conformer: The H-O-C-H dihedral angle is approximately 180°. This is the most stable conformer. rsc.orgresearchgate.net

Gauche (Hg) Conformer: The H-O-C-H dihedral angle is approximately ±60°. This conformer is less stable than the trans form by about 4.0(1.6) kJ mol⁻¹. rsc.org

Table 2: Conformers of 1,1,1,3,3,3-Hexafluoro-2-propanol

Conformer H-O-C-H Dihedral Angle Relative Stability Experimental Evidence
Trans (Ht) ~180° Most Stable Observed in rotational and infrared spectroscopy. rsc.orgresearchgate.net
Gauche (Hg) ~±60° Less Stable (by ~4 kJ mol⁻¹) Identified through infrared spectroscopy. rsc.org

This table summarizes the main conformers of HFIP identified through spectroscopic and computational methods. rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for investigating the structure and dynamics of molecules in solution. For HFIP systems, it provides unparalleled detail on solvent-solute interactions and the influence of HFIP on the conformation of biomolecules like peptides and proteins.

Characterization of Solvent-Solute Interactions (e.g., Intermolecular NOEs)

The Nuclear Overhauser Effect (NOE) is a phenomenon used in NMR to determine the spatial proximity of atoms. Intermolecular NOEs between the solvent and solute molecules are particularly useful for diagnosing interactions in solution. acs.org In systems containing HFIP, ¹H{¹⁹F} intermolecular NOEs between the fluorine atoms of HFIP and the protons of a solute (like a peptide) provide direct evidence of close contact and can be used to map interaction sites. nih.govacs.org

Studies on the Trp-cage peptide in HFIP-water mixtures have utilized this approach extensively. nih.govacs.orgacs.org Key findings include:

Preferential Solvation: HFIP does not distribute homogeneously around the peptide but tends to accumulate near the peptide surface, displacing water. nih.govnih.gov The local concentration of HFIP around the peptide can be more than double the bulk concentration. nih.gov

Site-Specific Interactions: The strength of the intermolecular NOEs can vary for different protons on the peptide, indicating that HFIP interacts preferentially with certain regions. For instance, simulations and experimental data for Trp-cage show that HFIP interactions near the caged tryptophan residue are particularly long-lived. nih.gov

Dynamics of Interaction: Molecular dynamics (MD) simulations, which can be validated against experimental NOE data, show that HFIP molecules form dynamic clusters that constantly form and re-form near the peptide surface. nih.gov The diffusion of both HFIP and water is slowed near the peptide. nih.gov

Table 3: Summary of Intermolecular NOE Studies on Trp-cage in HFIP-Water

Observation Technique Finding Reference
HFIP-Peptide Proximity ¹H{¹⁹F} NOE Spectroscopy Detectable NOEs between HFIP fluorines and Trp-cage protons confirm close solvent-solute interactions. nih.govacs.org
Preferential Solvation MD Simulations & NOE Analysis HFIP accumulates near the peptide surface, particularly around hydrophobic residues. nih.govnih.gov
Long-Lived Interactions MD Simulations & NOE Analysis Interactions near the tryptophan residue of Trp-cage are shown to be particularly persistent. nih.gov
Solvent Aggregation MD Simulations HFIP molecules form transient aggregates in aqueous solution and near the peptide. nih.govacs.org

This table highlights key findings from the investigation of HFIP-peptide interactions using intermolecular NOEs and computational methods.

Studies of HFIP's Influence on Protein/Peptide Solution Structures

HFIP is widely recognized as a potent inducer and stabilizer of helical structures in peptides and proteins. nih.govresearchgate.net This property makes it a common solvent for solubilizing peptides and monomerizing β-sheet protein aggregates. chemicalbook.com NMR spectroscopy, particularly ¹³C NMR, is highly sensitive to the secondary structure of polypeptides.

High-resolution ¹³C solution NMR studies have been employed to characterize the conformational influence of HFIP on various polypeptides, including silk fibroin and its synthetic peptide fragments. researchgate.net

Helix Induction: The chemical shifts of the Cα and Cβ carbons are characteristic of the peptide backbone conformation. In HFIP, these shifts indicate that proteins like silk fibroin and its fragments predominantly assume helical conformations, such as the α-helix and the 3₁₀-helix. researchgate.net

Conformational Changes: The amyloid beta (Aβ) peptide, associated with Alzheimer's disease, is largely unstructured in aqueous solutions but adopts a folded, α-helical structure in apolar solvents like HFIP. nih.gov NMR studies have followed this conformational change, which is considered a critical step in the aggregation pathway. nih.gov

Stabilization Mechanism: The stabilizing effect of HFIP is thought to arise from its ability to displace water from the peptide's immediate environment. nih.gov By forming a coating around the peptide, HFIP reduces the interaction of the peptide backbone with water, which in turn favors the formation of intramolecular hydrogen bonds characteristic of α-helices. nih.gov

Table 4: Influence of HFIP on Peptide/Protein Structure as Determined by NMR

Polypeptide Observation in HFIP Spectroscopic Finding Reference
Bombyx mori silk fibroin Predominantly helical structure Characteristic ¹³C chemical shifts for Cα and Cβ carbons indicating helical conformations (e.g., 3₁₀-helix). researchgate.net
Melittin (B549807) Stabilization of α-helical structure MD simulations, in agreement with NMR data, show preservation of helicity in 35% HFIP compared to rapid loss in water. nih.gov
Amyloid Beta (Aβ) Peptide Induction of α-helical structure Aβ transitions from an unstructured state in water to a folded, α-helical conformation in HFIP. nih.gov

This table summarizes the observed effects of HFIP on the secondary structure of various polypeptides, as investigated by NMR and related techniques.

Deuterated 1,1,1,2,3,3-Hexafluoro-2-propanol in NMR Studies

Deuterated this compound (HFIP) serves as a crucial solvent in Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in studies where the proton signals of the solvent could interfere with the signals of the analyte. The most common isotopologue is 1,1,1,3,3,3-Hexafluoroisopropanol-d2, with the chemical formula (CF₃)₂CDOD, where both the hydroxyl and the methine hydrogens are replaced by deuterium (B1214612). nih.govznaturforsch.com This substitution is essential for ¹H NMR as it eliminates the solvent's own proton signals, which would otherwise be overwhelmingly large and obscure the signals from the sample being studied. researchgate.net

Commercially available deuterated HFIP typically has a high isotopic purity, often 98 atom % D or higher. nih.govacs.orgacs.orgacs.org It is utilized as a neat solvent for various NMR applications. nih.gov The preparation of deuterated HFIP can be achieved by methods such as refluxing HFIP with deuterium oxide (D₂O), although achieving very high deuterium incorporation (above 90%) can be challenging with this method. nih.gov A more effective method involves the formation of the sodium salt of HFIP, which is then hydrolyzed with D₂O to yield highly pure deuterated HFIP. nih.gov

Beyond its role as a "silent" solvent, HFIP is instrumental in facilitating specific chemical reactions that are monitored by NMR. For instance, it is used in a calcium-catalyzed reductive deutero-amination of α-oxo-carbonyl compounds to synthesize N-α-deuterated amino acids and peptides with high deuteration efficiency (>99%). nih.gov This method's success highlights HFIP's utility in creating specifically labeled molecules for detailed NMR structural and dynamic studies. nih.gov Furthermore, ¹H-NMR titrations in D₂O have been employed to investigate the interactions between HFIP and other molecules, such as cyclodextrins, by analyzing the changes in chemical shifts upon complex formation. researchgate.net

Table 1: Properties of Deuterated this compound (HFIP-d2)

PropertyValue
Chemical FormulaC₃D₂F₆O or (CF₃)₂CDOD
Molecular Weight~170.05 g/mol
CAS Number (Labeled)38701-74-5
Isotopic Purity≥ 98 atom % D
ApplicationNMR Solvent

Microwave Spectroscopy for Gas Phase Conformations and Interactions

Microwave spectroscopy is a powerful technique for determining the precise gas-phase structures of molecules and their weakly bound complexes. For this compound, this method has provided fundamental insights into its conformational preferences and its interactions with other molecules, particularly water.

Rotational Constants and Molecular Structure Elucidation

The first microwave spectroscopic investigation of HFIP identified its most stable conformer in the gas phase. acs.org By using a pulsed nozzle Fourier transform microwave spectrometer, researchers determined the rotational constants for the main isotopologue, which correspond to the antiperiplanar (AP) conformation. acs.orgnih.gov In this conformation, the hydroxyl hydrogen is oriented away from the two trifluoromethyl groups. Theoretical calculations also indicate the existence of a higher-energy synclinal (SC) conformer. nih.gov

To obtain a more accurate molecular structure, the rotational spectra of several isotopologues of HFIP were also measured and analyzed. acs.orgacs.org This includes species with deuterium substitution at the hydroxyl position (OD) and carbon-13 substitution. nih.gov The analysis of the rotational constants from these isotopologues allows for the precise determination of bond lengths and angles through Kraitchman's equations, confirming the antiperiplanar structure as the most stable form in the isolated state. acs.orgacs.org

Table 2: Rotational Constants for the Antiperiplanar Conformer of this compound

Rotational ConstantValue (MHz)
A2105.12166(18)
B1053.99503(12)
C932.33959(13)
Source: acs.org

Investigations of HFIP-Water Complexes

The interaction of HFIP with water is of significant interest due to its role as a co-solvent in biological systems. Microwave spectroscopy has been used to study the structure and dynamics of the HFIP-water complex. Theoretical calculations predicted multiple possible structures for the complex, involving both the antiperiplanar (AP) and synclinal (SC) forms of HFIP. nih.gov

Experimental studies using pulsed nozzle Fourier transform microwave spectroscopy successfully identified the global minimum energy structure of the complex. nih.gov In this structure, the HFIP molecule is in its more stable AP conformation and acts as a hydrogen bond donor to the water molecule. nih.gov The rotational spectra for four different isotopologues of this complex were measured to precisely determine its structural parameters. nih.gov

More recent studies using chirped pulse Fourier-transform microwave spectroscopy have identified a higher-energy isomer of the HFIP-water complex where HFIP is in its gauche (synclinal) conformation (HFIPg···water). acs.orgnih.gov The identification of this new isomer was confirmed by measuring the rotational spectra of seven of its deuterated species. acs.orgnih.gov Interestingly, the interaction with water preferentially stabilizes the gauche conformation of HFIP relative to its trans (antiperiplanar) form. acs.orgnih.gov These studies also provide insights into the large-amplitude motions within the complex, such as the tunneling of the water molecule, which is influenced by the conformation of HFIP. acs.orgnih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a computational microscope to investigate the behavior of HFIP systems at an atomic level, offering insights that complement experimental findings. These simulations are particularly valuable for understanding the influence of HFIP on complex biological molecules like peptides.

Development and Validation of All-Atom Force Field Models

The accuracy of MD simulations is highly dependent on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system. Several all-atom force field models have been developed and validated for HFIP to ensure reliable simulations. acs.orgnih.gov

One approach involved parametrizing a model by fitting it to experimental data for the pure liquid at 298 K, including its density, pressure, and enthalpy of vaporization. acs.org This model was then tested against other thermodynamic and kinetic properties and used to study mixtures with water, showing reasonable agreement with experimental data. znaturforsch.comacs.orgresearchgate.net

More recently, the standard GAFF2 force field has been refined for HFIP. nih.gov This refinement involved using quantum mechanical calculations to determine the atomic charges of stable conformers. The new model was validated by simulating various systems, including pure HFIP, its aqueous solutions, and a system containing the peptide melittin in an HFIP/water solution. The calculated macroscopic and structural properties from these simulations were found to be in good agreement with experimental results, supporting the validity of the newly proposed models for studying biomolecular systems. nih.gov

Simulation of HFIP's Effect on Peptide Secondary Structure (e.g., Melittin, Trp-Cage)

MD simulations have been extensively used to understand the molecular mechanism by which HFIP stabilizes the secondary structure, particularly α-helices, of peptides.

Melittin: Extensive MD simulations (up to 100 nanoseconds) have been performed on the peptide melittin in both pure water and in a 35% HFIP/water mixture. nih.govnih.gov In agreement with NMR experiments, these simulations show that melittin rapidly loses its tertiary structure in water, but maintains a much higher degree of helicity in the HFIP solution. nih.govnih.govresearchgate.net The simulations reveal that HFIP molecules tend to aggregate around the peptide, creating a local environment with a higher cosolvent concentration than the bulk solution. nih.govresearchgate.net This "coating" of HFIP displaces water from the peptide's surface, which is believed to be the primary reason for the stabilization of the α-helical structure. nih.govnih.gov The simulations also indicate that the melittin peptide adopts a highly dynamic structure in the HFIP solution, with its two α-helical segments sampling a wide range of orientations. nih.govkisti.re.kr

Trp-Cage: The Trp-cage miniprotein is another model system used to study protein folding and the effects of cosolvents. MD simulations of Trp-cage in HFIP-water mixtures have been conducted to explore the interactions between the peptide and the solvent molecules. acs.orgnih.gov These simulations have been used to predict intermolecular Nuclear Overhauser Effects (NOEs) between the peptide's hydrogens and the fluorine atoms of HFIP, which can be compared with experimental data. acs.orgnih.gov The results show that HFIP tends to accumulate near the peptide's surface and can form long-lived interactions with certain parts of the peptide, such as the caged tryptophan residue. acs.orgnih.gov The simulations also reveal that the solvent mixture is not homogeneous, with HFIP molecules forming clusters that are constantly forming and reforming. acs.orgnih.gov The translational diffusion of both HFIP and water is slowed near the peptide surface. acs.org

Studies of Solvent Aggregation and Preferential Solvation in MD

Molecular dynamics (MD) simulations have provided significant insights into the aggregation behavior of this compound (HFIP) and its preferential solvation in mixed solvent systems, particularly with water. These studies reveal a complex interplay of interactions that govern the solution structure and dynamics.

In aqueous solutions, HFIP exhibits a notable tendency to aggregate, forming clusters that are in a constant state of formation and dissolution. nih.govacs.org This aggregation is most pronounced at a concentration of approximately 30% HFIP in water. nih.govacs.org For instance, in a 28% HFIP-water mixture at 298 K, simulations have shown that about 62% of HFIP molecules are part of aggregates, which can consist of up to 16 molecules. nih.gov This propensity for self-association is even more significant at lower temperatures, with simulations at 278 K indicating that 89% of HFIP molecules are in aggregated forms. nih.gov

When a solute, such as the peptide Trp-cage, is introduced into an HFIP-water mixture, the solvent distribution becomes non-homogeneous. acs.org MD simulations consistently show that HFIP preferentially accumulates near the surface of the peptide, while water molecules are more likely to be found in regions further away, typically beyond 1.5 nm from the peptide surface. nih.govacs.org However, this preferential solvation is not absolute. Certain residues of a peptide can retain a higher-than-expected amount of water in their immediate solvation shell. nih.govacs.org

The solvation layers around a solute are highly dynamic, with solvent molecules exchanging on a picosecond timescale. acs.org The second and third solvation shells around a peptide are generally enriched with HFIP, while the fifth shell is predominantly composed of water, with a water-to-HFIP ratio similar to that of the bulk solvent. acs.org The presence of a solute also affects the diffusion of the solvent components. Both HFIP and water show slower translational diffusion near a peptide's surface, with a more pronounced reduction observed for HFIP. nih.govacs.org

An all-atom model for HFIP developed for MD simulations has been shown to reproduce experimental thermodynamic and kinetic properties of the pure liquid and its mixtures with water reasonably well. acs.org This model also qualitatively captures the clustering tendency of HFIP in aqueous environments and its helix-stabilizing effect on peptides. acs.org

Table 1: Simulation Parameters for HFIP-Water Systems
ParameterValueReference
Simulation Box Size (cubic)5.25 nm, 6.7 nm, 8.35 nm nih.govacs.org
HFIP Mole Fraction (in 28% HFIP-water)0.061 nih.govacs.org
Number of HFIP molecules (in 6.7 nm box)482 nih.govacs.org
Number of Water molecules (in 6.7 nm box)7434 nih.govacs.org
Temperature298 K, 278 K nih.gov
Simulation Duration0.1 µs, 0.2 µs, 0.6 µs nih.govacs.org

Quantum Chemical Calculations (DFT, Ab Initio)

Conformational Analysis and Energy Landscapes

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the conformational preferences and energy landscapes of HFIP. Rotational spectroscopy measurements, aided by DFT calculations, have identified different conformations of the HFIP monomer and its complexes.

For the HFIP monomer, both trans and gauche conformers exist. In a study of the HFIP-water complex, two isomers were identified: one involving the trans conformer of HFIP (HFIPt) and a higher-energy isomer with the gauche conformer (HFIPg). acs.org The energy difference and interconversion barriers between conformers are crucial for understanding the dynamic behavior of HFIP in various environments.

Theoretical conformational searches for binary complexes, such as with 1,4-dioxane, have identified numerous minimum energy structures. researchgate.net For the HFIP∙∙∙1,4-dioxane complex, 17 minima were found, with the three lowest energy conformers lying within a narrow energy range of 1.4 kJ mol⁻¹. researchgate.net However, experimentally, only the most stable conformer was observed, suggesting that conformational conversion barriers play a significant role in the observed population distribution in supersonic jet expansions. researchgate.net

Theoretical Investigations of Hydrogen Bonding and Intermolecular Interactions (e.g., XH–π interactions)

Theoretical studies have provided a deep understanding of the hydrogen bonding and other non-covalent interactions involving HFIP, which are key to its unique solvent properties. HFIP is a potent hydrogen bond donor, a property that is significantly enhanced compared to its non-fluorinated analog, isopropanol (B130326). mdpi.comnih.gov

A noteworthy finding from theoretical investigations is the dual XH (OH and CH) hydrogen-bond-donating capability of HFIP. mdpi.comnih.gov This dual nature allows HFIP to form strong XH–π interactions with arenes. High-accuracy post-Hartree–Fock calculations (CCSD(T)/CBS) have determined the interaction energy of the HFIP/benzene (B151609) complex to be -7.22 kcal/mol. mdpi.comnih.gov DFT calculations have further revealed the orbital interactions responsible for this strong attraction. nih.gov The interaction energy of HFIP with benzene is significantly higher than that of isopropanol or chloroform with benzene, highlighting the unique strength of HFIP's interactions. mdpi.com

The interaction energies of HFIP with a range of common organic molecules have been calculated, showing that they are consistently stronger than those of isopropanol and chloroform. mdpi.comnih.gov These strong hydrogen-bonding interactions are also observed in the solid state, as confirmed by single-crystal X-ray diffraction studies. nih.gov For example, in the HFIP∙∙∙1,4-dioxane complex, the primary interaction is a hydrogen bond from the HFIP hydroxyl group to a dioxane oxygen atom, which is further stabilized by weaker F∙∙∙H interactions. researchgate.net Combined NMR and high-resolution mass spectrometry have also provided evidence for the formation of strong hydrogen-bonded adducts between HFIP and other molecules in solution. nih.gov

Table 2: Calculated Interaction Energies (kcal/mol) of HFIP and Other Solvents with Benzene
ComplexInteraction TypeInteraction Energy (kcal/mol)Reference
HFIP(AP)/BenzeneCH–π-5.84 mdpi.com
HFIP(AP)/BenzeneOH–π-6.11 mdpi.com
HFIP/BenzeneDual XH–π-7.22 mdpi.comnih.gov
Isopropanol/AcetyleneOH–π-3.16 mdpi.com
Chloroform/BenzeneCH–π-5.2 ± 0.2 (experimental) mdpi.com

Rationalization of HFIP's Solvent Effects on Reaction Transition States

Computational studies, including DFT and ab initio molecular dynamics, have been crucial in rationalizing the often dramatic effects of HFIP as a solvent on chemical reaction rates and selectivities. acs.org HFIP's unique properties, such as its strong hydrogen-bond-donating ability, high polarity, and low nucleophilicity, allow it to stabilize transition states and reactive intermediates. acs.orgrsc.orgrsc.org

In transition metal-catalyzed C–H functionalization reactions, HFIP can stabilize strained macrocyclic pre-transition states through its hydrogen-bonding capabilities, thereby lowering the activation energy barrier. rsc.org For instance, in palladium-catalyzed reactions, HFIP's ability to engage in hydrogen bonding can be critical for achieving high yields and selectivities. rsc.org

Computational analyses have shown that HFIP can significantly influence the geometry and flexibility of catalysts and intermediates. acs.org In dirhodium tetracarboxylate-catalyzed cyclopropanations, MD simulations and DFT calculations revealed that the presence of HFIP induces greater flexibility in catalysts that were previously considered rigid. acs.orgchemrxiv.org This change in catalyst structure and dynamics can lead to dramatic shifts in enantioselectivity, sometimes even causing a reversal of the induced chirality. acs.orgchemrxiv.org

DFT studies have also highlighted the role of HFIP in stabilizing cationic intermediates and promoting specific reaction conformations that lead to stereoselective outcomes. nih.gov The coordination of HFIP molecules to an acid, for example, can significantly increase its acidity, which is a key factor in many acid-catalyzed reactions. nih.gov Furthermore, ab initio molecular dynamics simulations have elucidated the synergistic role of HFIP's hydrogen-bonding networks and its C-H/π interactions with substrates in influencing reaction mechanisms. researchgate.net These computational insights are essential for understanding and predicting the "HFIP effect" in a wide range of organic transformations.

Emerging Research Areas in Supramolecular Chemistry and Host Guest Systems Involving 1,1,1,2,3,3 Hexafluoro 2 Propanol

Formation and Characterization of Supramolecular Organogels

The gelation of organic solvents using low-molecular-weight gelators to form supramolecular organogels is a topic of significant interest. HFIP has been identified as a key component in the formation of such gels, particularly with cyclodextrin-based systems.

A notable example involves the preparation of a supramolecular organogel from an α-cyclodextrin/HFIP solution. In a typical preparation, α-cyclodextrin is dissolved in HFIP, and this solution is then added to a "poor" solvent, such as 2-butanol, which induces the formation of the gel. The resulting translucent gel is composed of three-dimensional nanostructures.

The characterization of these organogels relies on a suite of analytical techniques to probe their structure and properties:

Rheology: This is used to determine the viscoelastic properties of the gel, confirming its solid-like nature. Measurements of the storage modulus (G') and loss modulus (G'') provide insight into the gel's strength and stability.

Scanning Electron Microscopy (SEM): SEM images reveal the morphology of the dried gel (xerogel), showing the intricate three-dimensional network of self-assembled nanofibers that immobilize the solvent.

X-ray Diffraction (XRD): XRD patterns are employed to understand the packing of the gelator molecules within the supramolecular assembly.

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the intermolecular interactions, such as hydrogen bonding, that drive the self-assembly of the gelator molecules.

In the case of the α-cyclodextrin/HFIP organogel, characterization has shown that the gel is composed of three-dimensional nanostructures formed by the cyclodextrin (B1172386) molecules. The unique properties of HFIP are crucial in dissolving the cyclodextrin and facilitating its assembly into the gel network upon addition of a poor solvent.

Role in Cyclodextrin-Based Assemblies and Materials

HFIP has been established as a highly effective solvent for dissolving cyclodextrins (CDs), a family of cyclic oligosaccharides that are key building blocks in supramolecular chemistry. This high solubility is a significant advantage over traditional solvents like water, DMSO, and DMF, which have high boiling points and are difficult to remove completely. The low boiling point of HFIP (58.2 °C) allows for its easy removal, which is critical in the fabrication of pure, solvent-free CD-based materials. wikipedia.orgrsc.org

The use of HFIP has enabled the straightforward preparation of various CD-based materials:

Crystalline Solids: Evaporation of HFIP from a CD solution yields crystalline solids composed of channel-type CD assemblies.

Microfibers and Nanofibers: Electrospinning of CD/HFIP solutions allows for the fabrication of uniform, bead-free micro- and nanofibers. sci-hub.semdpi.com These materials have a high surface area and are promising for applications in drug delivery, filtration, and catalysis. For instance, polymer-free nanofibers of hydroxypropyl-β-cyclodextrin (HPβCD) complexed with drugs have been prepared using this method, showing potential as fast-dissolving drug delivery systems. sci-hub.senih.gov

The ability of HFIP to dissolve CDs at high concentrations is crucial for the successful electrospinning of polymer-free nanofibers, which have applications in medicine, food, and agriculture. sci-hub.senih.govmdpi.comnih.gov These nanofibrous materials can enhance the solubility and bioavailability of poorly water-soluble drugs by encapsulating them within the cyclodextrin cavities in an amorphous state. mdpi.com

Facilitation of Macrocyclic Arene Synthesis (e.g., Resorcin[n]arenes)

The synthesis of macrocyclic arenes, such as resorcin[n]arenes, is a cornerstone of host-guest chemistry. These molecules have well-defined cavities that can encapsulate guest molecules, making them valuable as building blocks for larger supramolecular assemblies. The use of HFIP as a solvent has recently revolutionized the synthesis of these important macrocycles.

Traditionally, the acid-catalyzed condensation of resorcinols with aldehydes to form resorcin[n]arenes can be a slow process, sometimes requiring days to reach completion. Furthermore, the reaction often fails with electron-deficient or sterically hindered substrates.

Research has demonstrated that conducting the synthesis of resorcin[n]arenes in HFIP in the presence of a catalytic amount of acid, such as HCl, dramatically accelerates the reaction, often to completion within minutes to a few hours at room temperature. researchgate.netacs.orgsigmaaldrich.comacs.org This method has also proven to be highly effective for the synthesis of resorcin[n]arenes from challenging resorcinol (B1680541) precursors, including those with electron-withdrawing groups and halogens, which were previously difficult or impossible to cyclize. researchgate.netacs.orgsigmaaldrich.comacs.org This expansion of the substrate scope opens the door to a wider variety of functionalized resorcin[n]arenes with tailored properties for specific applications.

Table 1: Comparison of Reaction Conditions for Resorcin[n]arene Synthesis

Aldehyde Conventional Conditions (Ethanol/Water) HFIP Conditions Yield (HFIP)
Valeraldehyde 6 days 2 hours 92%
Isovaleraldehyde 12 hours 30 minutes 95%
Undecanal 12 hours 1 hour 98%

The remarkable efficacy of HFIP in promoting resorcin[n]arene synthesis is attributed to its unique solvent properties. The mechanism of resorcin[n]arene formation proceeds through a series of hydroxyalkylation and cyclization steps involving cationic intermediates. HFIP, with its high ionizing power and strong hydrogen-bond-donating ability, is exceptionally effective at stabilizing these carbocationic intermediates. researchgate.netacs.orgsigmaaldrich.comacs.org This stabilization lowers the activation energy of the reaction, leading to the observed rate acceleration and tolerance of a wider range of substrates. The ability of HFIP to create a highly acidic microenvironment through hydrogen bonding with the acid catalyst further enhances the reaction rate.

Solvent-Controlled Host-Guest Recognition and Chiral Induction

The solvent plays a critical role in modulating the strength and selectivity of host-guest interactions. HFIP, with its distinct properties, can significantly influence these interactions, leading to novel recognition phenomena and the ability to induce chirality in supramolecular systems.

Research on a water-soluble cavitand has shown that the addition of HFIP can enhance the encapsulation of amphiphilic guests. rsc.org While the binding of simple alkanes was similar in water and HFIP/water mixtures, the binding of guests with polar terminal groups was dramatically different. In the presence of HFIP, the cavitand was able to encapsulate α,ω-bolaamphiphiles, such as long-chain diols and dinitriles, which did not bind in pure water. rsc.org This demonstrates that HFIP can be used to control the binding selectivity of a host molecule, enabling it to recognize guests that it would not otherwise bind. This effect is attributed to a combination of factors, including the ability of HFIP to solubilize hydrophobic guests and its influence on the conformational equilibrium of the host. rsc.org

Furthermore, HFIP has been shown to play a role in stereoselective reactions, suggesting its potential for chiral induction in supramolecular assemblies. rsc.orgrsc.org Its strong hydrogen-bond-donating ability can influence the transition states of reactions, leading to enhanced enantioselectivity. sci-hub.se For example, in Pd-catalyzed atroposelective C–H activation reactions, the use of HFIP as a solvent can significantly improve the enantiomeric excess of the product. sci-hub.se This is attributed to the formation of hydrogen bonds between HFIP and the catalyst or substrate, which creates a more ordered and chiral environment for the reaction to occur. While HFIP itself is not a chiral solvent, its ability to amplify existing chirality or to organize achiral components into a chiral supramolecular assembly through strong, directional interactions highlights its importance in the development of new chiral host-guest systems.

Future Directions and Interdisciplinary Research Frontiers for 1,1,1,2,3,3 Hexafluoro 2 Propanol

Design of Novel Catalytic Systems Exploiting HFIP's Unique Solvent Properties

The exceptional properties of HFIP have made it a solvent of choice in a variety of catalytic reactions, and future research is poised to further exploit its potential.

A significant area of focus is in transition metal-catalyzed C–H bond functionalization reactions . HFIP has proven to be almost irreplaceable for distal aromatic C–H functionalizations, where it dramatically improves yield and selectivity. rsc.org Its strong hydrogen-bond-donating ability is also crucial for enhancing chiral induction in palladium-catalyzed atroposelective C–H activation. rsc.org Future work will likely involve designing new catalytic systems that leverage these properties for even more complex and selective transformations.

HFIP also plays a key role in gold-catalyzed cycloisomerizations . It can act as both a solvent and an activator, eliminating the need for external additives by activating the Au-Cl bond through hydrogen bonding. strath.ac.ukacs.org This dual functionality allows for highly efficient and scalable reactions with low catalyst loading. strath.ac.ukacs.org Further research will likely focus on expanding the scope of these reactions to synthesize a wider range of complex molecules. strath.ac.ukacs.org

In the realm of Lewis and Brønsted acid-catalyzed reactions , HFIP's role is more intricate than simply stabilizing cationic intermediates. researchgate.netrsc.org It can cooperate with the catalyst through hydrogen-bond clusters, creating a synergistic effect that enhances reactivity. researchgate.netrsc.org The design of novel catalytic systems will likely involve a deeper understanding and manipulation of these cooperative interactions.

Furthermore, HFIP has been shown to promote reactions that are traditionally challenging. For instance, it facilitates the sulfonation of allylic alcohols with sulfinyl amides without the need for a catalyst. acs.orgnih.gov It also enables the synthesis of substituted tetrahydrofurans from epoxides and electron-rich alkenes under mild conditions. nih.gov The exploration of HFIP's role in promoting such catalyst-free reactions is a promising avenue for future research.

Finally, HFIP's utility extends to photoredox and electrocatalysis . Its high dielectric constant and redox stability make it an ideal solvent for these applications, as it can effectively stabilize radical cations. nih.gov The development of new photo- and electrochemical methods will undoubtedly benefit from the unique properties of HFIP.

Engineering Advanced Materials with HFIP-Functionalization or Processing

The distinct characteristics of HFIP are being harnessed to engineer advanced materials with tailored properties. Its application in materials science is a rapidly growing field with significant future potential.

One of the key areas is in the synthesis of polymers and nanostructures . For example, HFIP is used in the preparation of hexafluoroalcohol-functionalized methacrylate (B99206) polymers, which are crucial for lithographic and nanopatterning materials in the semiconductor industry. sigmaaldrich.com Its ability to control transparency to specific wavelengths of light, such as 193-nm and extreme ultraviolet (EUV) radiation, is critical for fabricating smaller and more complex semiconductor features. halocarbon.com Future research will likely focus on developing new HFIP-based monomers and polymers to further enhance the performance of photoresists and other lithographic materials. halocarbon.com

HFIP's solvent properties are also being exploited in the synthesis of macrocycles like resorcin[n]arenes . The use of HFIP as a solvent significantly accelerates the reaction time and allows for the production of new species that were previously inaccessible. beilstein-archives.org This opens up possibilities for creating novel host-guest systems and functional materials with applications in molecular recognition and catalysis. beilstein-archives.org

Furthermore, HFIP's ability to modulate the hydrophobic and hydrophilic properties of materials is being utilized in applications such as immersion photolithography . halocarbon.com By incorporating HFIP-based materials, the photoresist layer can be made more hydrophobic during imaging to reduce defects and increase scanning speeds. halocarbon.com Subsequently, these same materials can become hydrophilic in the developer solution, ensuring efficient processing. halocarbon.com The design of new "smart" materials that can switch their properties in response to external stimuli is a promising direction for future research.

The table below summarizes some examples of advanced materials engineered with HFIP:

Material TypeApplicationRole of HFIP
Methacrylate PolymersPhotolithography, NanopatterningFunctionalization with hexafluoroalcohol groups for transparency control. sigmaaldrich.comhalocarbon.com
Resorcin[n]arenesSupramolecular Chemistry, CatalysisSolvent to accelerate synthesis and enable new structures. beilstein-archives.org
PhotoresistsImmersion PhotolithographyControl of hydrophobicity and hydrophilicity for improved processing. halocarbon.com

Deeper Mechanistic Elucidation of HFIP's Effects on Complex Biomolecular Systems

The influence of HFIP on the structure and function of biomolecules, particularly proteins and peptides, is a critical area of ongoing and future research. Its ability to induce and stabilize specific secondary structures, as well as to monomerize protein aggregates, makes it a valuable tool in biochemistry and biophysics. wikipedia.orgchemicalbook.com

One of the primary effects of HFIP is its ability to induce α-helical structures in proteins and peptides . researchgate.net This property is often used to study protein folding and misfolding, which are implicated in a variety of diseases. However, the precise mechanism by which HFIP promotes helicity is still under investigation. Future research will focus on using advanced spectroscopic techniques and molecular dynamics simulations to gain a more detailed understanding of the interactions between HFIP and polypeptide chains.

HFIP is also known to disrupt protein aggregates , such as β-sheets, which are characteristic of amyloid fibrils associated with neurodegenerative diseases. wikipedia.orgchemicalbook.com This has significant implications for the development of therapeutic strategies. Deeper mechanistic studies are needed to understand how HFIP interacts with these aggregates at a molecular level, which could lead to the design of more effective small-molecule inhibitors of protein aggregation.

Furthermore, the interactions of HFIP with biomolecules are not limited to proteins. It has been used in the study of nucleic acids , serving as an acidic component in volatile buffers for ion pair HPLC-mass spectrometry. wikipedia.org The influence of HFIP on the structure and stability of DNA and RNA is an area that warrants further investigation.

Recent studies have employed a combination of experimental techniques, such as intermolecular nuclear Overhauser effects (NOEs) , and computational methods, like molecular dynamics (MD) simulations , to probe the interactions between HFIP and peptides. nih.gov These studies have revealed that HFIP molecules can aggregate in aqueous solutions and that these aggregates can have specific and long-lasting interactions with certain amino acid residues. nih.gov Future research will likely involve more sophisticated computational models and experimental approaches to provide a more comprehensive picture of these complex interactions. For instance, time-dependent spectroscopic experiments have shown that the conformation of a dipeptide in HFIP can be kinetically unstable and undergo conformational changes over time, suggesting that the mode of interaction is dynamic. nih.gov

Computational Predictions and Machine Learning Applications for HFIP-Mediated Chemistry

The advancement of computational chemistry and the rise of machine learning are set to revolutionize the study and application of HFIP-mediated processes. These tools offer the potential to predict solvent effects, design new reactions, and accelerate the discovery of novel materials.

Molecular dynamics (MD) simulations are already being used to investigate the behavior of HFIP in various systems. For example, classical MD simulations have been employed to analyze the populations and thermodynamic properties of binary mixtures of HFIP with other solvents like methanol (B129727) and acetone. researchgate.net These simulations provide valuable insights into the hydrogen-bonding networks and cluster formation that are crucial to HFIP's unique properties. researchgate.net Future computational work will likely involve more advanced force fields and quantum mechanical methods to more accurately model the complex interactions involving HFIP.

Machine learning (ML) is emerging as a powerful tool for predicting the outcomes of chemical reactions and the properties of molecules in different solvent environments. nih.gov For instance, ML models are being developed to predict the influence of solvents on molecular spectra and reaction barriers. nih.gov A promising approach is the development of ML-based implicit solvent models that can be trained on data from explicit solvent simulations. nih.gov These models could significantly reduce the computational cost of simulating reactions in HFIP while maintaining a high level of accuracy. nih.gov

The application of artificial intelligence to predict optimal reaction conditions, including the choice of solvent, is a key area of development. researchgate.net ML models are being trained on large datasets of chemical reactions to predict the most suitable solvent for a given transformation. researchgate.net While still a challenge, the development of reliable solvent prediction models would be a major breakthrough for chemical synthesis, enabling more efficient and sustainable processes.

The table below highlights some of the computational and machine learning approaches being applied to study HFIP:

TechniqueApplicationFuture Direction
Molecular Dynamics (MD) SimulationsStudying solvent mixtures and hydrogen bonding. researchgate.netDevelopment of more accurate force fields and quantum mechanical methods.
Machine Learning (ML)Predicting solvent effects on spectra and reactions. nih.govCreation of accurate and efficient implicit solvent models for HFIP. nih.gov
Artificial Intelligence (AI)Predicting optimal reaction conditions. researchgate.netDevelopment of reliable models for predicting the best solvent for a given reaction.

Integration of HFIP in Sustainable Chemical Processes and Methodologies

The unique properties of 1,1,1,2,3,3-Hexafluoro-2-propanol (HFIP) position it as a valuable component in the development of more sustainable chemical processes. While its production and persistence in the environment are considerations, its ability to enable highly efficient and selective reactions under mild conditions can contribute to greener chemical synthesis. chemicalbook.com

One of the key aspects of HFIP's contribution to sustainable chemistry is its role as a promoter for catalyst-free reactions . researchgate.net By facilitating reactions without the need for metal catalysts or harsh reagents, HFIP can reduce the environmental impact associated with these substances. researchgate.net For example, its use in the synthesis of dihydropyrano[2,3-c]pyrazole scaffolds represents a green and efficient method. researchgate.net

HFIP is also being explored as a recyclable and reusable reaction medium . nih.gov Its volatility allows for relatively easy removal and recovery from reaction mixtures, which is a crucial factor for its application in industrial processes. nih.gov The development of efficient recycling protocols will be essential for the widespread adoption of HFIP in sustainable manufacturing.

Furthermore, HFIP is playing a role in the transition to a more circular economy. For instance, it has been used in processes for the recovery of valuable chemicals from waste materials . researchgate.net This includes the potential to facilitate the breakdown of complex polymers, which could help address the growing problem of plastic waste.

The integration of HFIP into flow chemistry and other continuous processing technologies is another promising avenue for sustainable chemistry. These systems can offer improved efficiency, safety, and control over reaction conditions, and the unique properties of HFIP can be leveraged to design novel and highly effective continuous processes.

Q & A

Q. What are the critical physicochemical properties of HFIP relevant to experimental design?

HFIP has a boiling point of 59°C, melting point of −4°C, density of 1.596 g/mL at 25°C, and refractive index (n20/D) of 1.274. Its vapor pressure is 42.1 mbar at 0°C. These properties influence solvent selection for reactions requiring low volatility or high polarity. For example, its low boiling point necessitates controlled evaporation in open systems, while its density aids in phase separation during extractions .

Q. How should HFIP be stored to maintain stability and safety?

Store HFIP in sealed containers at room temperature (RT) to minimize pressure buildup. However, prior to initial opening, cool the container to reduce internal pressure. Avoid exposure to moisture, as HFIP is hygroscopic and may hydrolyze over time. Post-use, ensure airtight sealing to prevent evaporation .

Q. What solvents are compatible with HFIP for preparing homogeneous reaction mixtures?

HFIP is soluble in ethanol (up to 10% v/v), chloroform, and water. For peptide synthesis, ethanol is often used to dilute HFIP, yielding colorless solutions. Its miscibility with polar and nonpolar solvents enables its use in biphasic systems for selective solubility of substrates .

Q. What safety precautions are essential when handling HFIP?

Use neoprene gloves, eye protection, and a fume hood. HFIP is corrosive (Eye Dam. 1 classification) and can cause severe skin burns. Avoid inhalation; vapor exposure requires immediate fresh air. Emergency protocols include rinsing eyes with water for 15 minutes and contacting poison control if ingested .

Q. How is HFIP employed in peptide chemistry?

HFIP is a solvent for solution-phase peptide synthesis due to its ability to dissolve protected amino acids and resist racemization. A cited protocol involves using dilute HCl in HFIP for final deprotection in Fmoc solid-phase synthesis, enhancing cleavage efficiency while minimizing side reactions .

Advanced Research Questions

Q. What mechanistic role does HFIP play in removing 4,4'-dimethoxytrityl (DMT) protecting groups?

HFIP acts as a mild acid to cleave DMT groups from acid-sensitive nucleosides. Its strong hydrogen-bond-donating ability stabilizes the trityl cation intermediate, enabling selective deprotection without degrading glycosidic bonds. This is critical for oligonucleotide synthesis .

Q. How can isotopic labeling (e.g., deuterated HFIP) enhance NMR studies of solute-solvent interactions?

Deuterated HFIP (HFIP-d2, ≥99 atom % D) reduces proton background signals in NMR, improving resolution for analyzing hydrogen-bonding networks. For example, isotopic purity is critical in studying protein conformational changes in HFIP/water mixtures .

Q. What synthetic strategies utilize HFIP in organometallic chemistry?

HFIP stabilizes vanadium-alkylidene complexes by coordinating through its hydroxyl group, enabling alkene metathesis under ambient conditions. It also facilitates the synthesis of ethyl zinc fluoroalkoxide complexes via reactions with diethyl zinc, which are precursors for fluoropolymer catalysts .

Q. How does HFIP influence cyclodextrin assembly in supramolecular systems?

HFIP disrupts water structure, promoting hydrophobic interactions that drive cyclodextrin self-assembly. A protocol involves dissolving cyclodextrin in HFIP/ethanol (1:9 v/v) to form stable inclusion complexes for drug delivery systems .

Q. What analytical challenges arise when using HFIP in GC derivatization, and how are they mitigated?

HFIP’s high polarity can cause column bleeding in GC. To avoid this, derivatize analytes with HFIP under anhydrous conditions (e.g., LiChropur™ grade, ≥99.8% purity) and use short, high-temperature GC programs. Pre-column conditioning with HFIP-compatible phases (e.g., DB-5MS) improves peak resolution .

Methodological Notes

  • Contradictions in Storage : While recommends RT storage, advises cooling before initial opening to relieve pressure. Researchers should prioritize supplier-specific guidelines.
  • Safety Disposal : HFIP waste should be mixed with flammable solvents (e.g., ethanol) and incinerated in EPA-approved facilities to avoid environmental release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.